2-(2-Methylpentan-2-yl)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
53907-76-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-(2-methylpentan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-4-5-8(2,3)7-6-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
UGXGGUUTKZZWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1CO1 |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Chemical Properties, Synthesis, and Applications of 2-(2-Methylpentan-2-yl)oxirane
Executive Summary
As a Senior Application Scientist specializing in synthetic methodology and drug development, I frequently encounter challenges where metabolic liability or lack of regiocontrol limits a molecule's potential. 2-(2-Methylpentan-2-yl)oxirane (also known as 1,2-epoxy-3,3-dimethylhexane) represents a highly specialized aliphatic epoxide that solves these challenges[1][2]. Characterized by a terminal oxirane ring adjacent to a massive tert-hexyl steric shield, this compound serves as a critical building block for synthesizing highly substituted, metabolically stable amino alcohols. This technical guide explores its physicochemical profile, details a self-validating synthesis protocol, and analyzes the mechanistic causality behind its absolute regioselective reactivity.
Physicochemical Properties & Structural Analysis
The defining structural feature of 2-(2-methylpentan-2-yl)oxirane is the extreme steric asymmetry across the epoxide ring. The internal carbon (C2) is bonded directly to a quaternary carbon center (the 3,3-dimethyl group of the hexane chain), creating a neo-pentyl-like steric environment. This bulk heavily dictates its physical properties and chemical behavior, increasing its lipophilicity and directing downstream nucleophilic attacks[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Verification |
| IUPAC Name | 2-(2-methylpentan-2-yl)oxirane | PubChem[1] |
| Common Synonyms | 1,2-Epoxy-3,3-dimethylhexane; 1,1-Dimethylbutyloxirane | PubChem[3] |
| CAS Registry Number | 53907-76-9 | PubChem[3] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Exact Mass | 128.120115 g/mol | SpectraBase[4] |
| LogP (XLogP3) | 2.5 | PubChem[3] |
| Topological Polar Surface Area | 12.5 Ų | PubChem[3] |
Synthesis Methodology: The Prilezhaev Epoxidation
The most efficient route to 2-(2-methylpentan-2-yl)oxirane is the epoxidation of the corresponding terminal alkene, 3,3-dimethyl-1-hexene, using meta-chloroperoxybenzoic acid (m-CPBA)[2]. This concerted, stereospecific syn-addition proceeds via a "butterfly" transition state.
Caption: Workflow for the m-CPBA mediated epoxidation of 3,3-dimethyl-1-hexene.
Step-by-Step Experimental Protocol
To ensure high yield and prevent acid-catalyzed degradation, the following self-validating protocol must be strictly adhered to:
-
Reaction Setup & Cooling: Dissolve 1.0 equivalent of 3,3-dimethyl-1-hexene in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Causality: The peroxy acid oxidation is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted epoxide ring-opening side reactions[2].
-
-
Oxidant Addition: Prepare a solution of 1.1 equivalents of m-CPBA (77% purity) in DCM. Add this dropwise to the alkene solution over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the active oxidant, ensuring the reaction temperature remains strictly controlled.
-
-
Propagation & Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 4–6 hours. Monitor the disappearance of the alkene via GC-MS.
-
Precipitation & Filtration: Cool the reaction mixture back to 0 °C.
-
Causality: The byproduct, m-chlorobenzoic acid (m-CBA), is highly insoluble in cold DCM. Cooling forces its precipitation, allowing for easy removal via vacuum filtration, which acts as a primary purification step[2].
-
-
Bicarbonate Quench (Critical Step): Wash the filtrate with saturated aqueous NaHCO₃ (3x), followed by brine, and dry over anhydrous MgSO₄.
-
Causality: This step is a self-validating safeguard. It completely deprotonates and partitions any residual m-CBA into the aqueous phase. Failing to neutralize the organic layer will result in acid-catalyzed polymerization or ring-opening of the epoxide during distillation.
-
-
Isolation: Concentrate the organic layer under reduced pressure and purify via fractional distillation to yield the pure epoxide.
Regioselective Reactivity & Ring-Opening Dynamics
The utility of 2-(2-methylpentan-2-yl)oxirane stems from its extreme steric asymmetry. When subjected to nucleophilic attack (e.g., by amines, alkoxides, or Grignard reagents), the nucleophile must choose between the terminal C1 position and the internal C2 position.
Because C2 is adjacent to a massive tert-hexyl group, the nucleophile's required Bürgi-Dunitz trajectory for an Sₙ2 attack at C2 is completely blocked by the methyl groups of the quaternary center. Consequently, ring-opening proceeds exclusively at the terminal C1 position , yielding 1-substituted-3,3-dimethylhexan-2-ol derivatives with near-perfect regioselectivity.
Caption: Regioselective nucleophilic ring-opening dictated by the bulky tert-hexyl group.
Applications in Drug Development and Phytochemistry
Drug Development: In medicinal chemistry, incorporating bulky aliphatic groups is a proven strategy to mitigate metabolic liabilities. The tert-hexyl group introduced via this epoxide shields adjacent hydroxyl or amine functionalities from rapid phase I metabolism (e.g., oxidation by Cytochrome P450 enzymes or monoamine oxidases). The resulting hindered amino alcohols are highly sought-after pharmacophores for designing long-acting receptor modulators.
Phytochemistry & Environmental Presence: Interestingly, 2-(2-methylpentan-2-yl)oxirane is not strictly synthetic. Advanced GC-MS phytochemical screening has identified this specific epoxide as a naturally occurring secondary metabolite in Perilla frutescens (a plant in the Lamiaceae family)[5]. Furthermore, it has been detected as a semivolatile organic compound in human biomonitoring studies (such as the EWG Human Toxome Project)[6], indicating baseline environmental exposure, likely derived from its use as a trace intermediate in specialty chemicals or fragrances.
Analytical Characterization
To verify the successful synthesis or extraction of 2-(2-methylpentan-2-yl)oxirane, two primary analytical methods are employed:
-
GC-MS (Gas Chromatography-Mass Spectrometry): The compound elutes reliably under standard non-polar column conditions and exhibits a distinct fragmentation pattern characteristic of aliphatic epoxides, allowing for precise identification in complex mixtures (such as essential oils)[7].
-
Vapor Phase IR Spectroscopy: The infrared spectrum confirms the structure by the absence of the alkene C=C stretch (typically ~1640 cm⁻¹) and the appearance of the characteristic asymmetric oxirane C-O-C ring stretches between 800–900 cm⁻¹ and ~1250 cm⁻¹[4].
References
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synthesis of 2-(2-Methylpentan-2-yl)oxirane from 2-methyl-1-pentene
An In-depth Technical Guide to the Synthesis of 2-(2-Methylpentan-2-yl)oxirane from 2-methyl-1-pentene
Abstract
This technical guide provides a comprehensive overview of the synthetic transformation of 2-methyl-1-pentene into its corresponding epoxide, 2-(2-methylpentan-2-yl)oxirane. The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding versatile oxirane intermediates crucial for the production of fine chemicals, pharmaceuticals, and polymers.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, a comparative analysis of synthetic methodologies, and a robust, field-proven experimental protocol. Emphasis is placed on the causality behind procedural choices, adherence to safety protocols, and the validation of results through established analytical techniques.
Introduction: The Strategic Importance of Epoxidation
The target molecule, 2-(2-methylpentan-2-yl)oxirane, is synthesized from 2-methyl-1-pentene, a trisubstituted, electron-rich alkene. The inherent nucleophilicity of the π-bond in 2-methyl-1-pentene makes it an excellent substrate for electrophilic addition, particularly epoxidation. The resulting epoxide is a highly valuable synthetic intermediate due to the strained three-membered ring, which can be regioselectively opened by a variety of nucleophiles to introduce diverse functional groups.[2] This guide will focus primarily on the well-established and highly reliable peroxy-acid mediated epoxidation, while also discussing alternative modern catalytic systems to provide a broader context for process development.
Mechanistic Foundations of Alkene Epoxidation
The conversion of an alkene to an epoxide involves the addition of a single oxygen atom across the double bond. The rate of this reaction is highly dependent on the nature of the alkene; electron-donating substituents on the double bond increase its nucleophilicity, thereby accelerating the reaction.[3] As a trisubstituted alkene, 2-methyl-1-pentene is significantly more reactive than a disubstituted or terminal alkene.
The Prilezhaev Reaction: Peroxy-Acid Mediated Epoxidation
The most common and direct method for this transformation is the Prilezhaev reaction, which utilizes a peroxy-acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4] The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly" transition state.[4][5]
Key Mechanistic Steps:
-
The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy-acid.
-
Simultaneously, the weak O-O bond of the peroxy-acid cleaves.
-
The proton of the peroxy-acid's hydroxyl group is transferred to the carbonyl oxygen of the same molecule.
-
Two new C-O bonds are formed on the same face of the original double bond, a process known as syn addition.[5]
This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the product.[6] For the synthesis of the achiral 2-(2-methylpentan-2-yl)oxirane, this stereospecificity is not a factor, but it is a critical consideration in more complex syntheses.
Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.
Comparative Analysis of Synthetic Methodologies
While the Prilezhaev reaction is highly effective, other methods offer advantages in specific contexts, such as catalytic efficiency, enantioselectivity (for chiral substrates), or improved environmental footprint.
| Method | Oxidant | Catalyst | Key Advantages | Key Considerations |
| Prilezhaev Reaction | m-CPBA, Peracetic Acid[5] | None (Stoichiometric) | High reliability, simple procedure, broad substrate scope. | Stoichiometric waste, potential for explosive hazard with pure peroxy-acids.[7] |
| Shi Epoxidation | Oxone (Potassium peroxymonosulfate)[8] | Fructose-derived ketone (Organocatalyst)[9] | Metal-free, highly effective for trisubstituted alkenes, high enantioselectivity.[8][10] | Requires careful pH control, complex buffer systems needed.[9][11] |
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) | Mn or Re complexes[3][7] | "Green" oxidant (byproduct is water), atom economical.[12] | Requires a catalyst to activate H₂O₂; potential for side reactions. |
| Jacobsen-Katsuki Epoxidation | Bleach (NaOCl) or other terminal oxidants | Chiral Mn-salen complex[13][14] | High enantioselectivity for unfunctionalized alkenes. | Optimized for cis-alkenes and conjugated systems; less common for simple trisubstituted alkenes.[14][15] |
For the specific synthesis of 2-(2-methylpentan-2-yl)oxirane on a laboratory scale, the Prilezhaev reaction using m-CPBA offers the best balance of simplicity, efficiency, and predictability.
Detailed Experimental Protocol: m-CPBA Epoxidation
This protocol is designed to be a self-validating system, with clear steps for execution, monitoring, and purification.
Safety Imperative: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially upon impact or heating. Handle with non-metal spatulas and always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All operations must be conducted within a certified chemical fume hood.[16][17][18]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equivalents |
| 2-Methyl-1-pentene | C₆H₁₂ | 84.16 | - | 1.00 g | 11.88 | 1.0 |
| m-CPBA | C₇H₅ClO₃ | 172.57 | ≤77% (assay) | 2.70 g | 12.0 (active) | 1.01 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 25 mL | - | - |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | - | 2 x 15 mL | - | - |
| Brine | NaCl | 58.44 | - | 15 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2 g | - | - |
Note: The mass of m-CPBA is adjusted for its purity (typically ≤77%, with the remainder being water and m-chlorobenzoic acid for stability).
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-pentene (1.00 g, 11.88 mmol). Dissolve the alkene in dichloromethane (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add solid m-CPBA (2.70 g, ~12.0 mmol active) portion-wise over 10 minutes. A white precipitate of the m-chlorobenzoic acid byproduct will begin to form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alkene spot (visualized with a potassium permanganate stain) indicates reaction completion.
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully pour the reaction mixture into a separatory funnel containing 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining peroxy-acid and neutralize the acidic byproduct. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Separate the layers and wash the organic layer again with 15 mL of saturated NaHCO₃, followed by 15 mL of brine.[19]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[20] Avoid excessive heating.
Purification and Characterization
The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Expected Product: A colorless oil.
-
Characterization: The identity and purity of 2-(2-methylpentan-2-yl)oxirane should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the oxirane protons.[21]
-
¹³C NMR: Expect signals for the two distinct epoxide carbons.
-
Mass Spectrometry (GC-MS): The molecular ion peak should correspond to the expected mass (m/z = 128.21).[22]
-
IR Spectroscopy: Look for the characteristic C-O stretching of the epoxide ring.[22]
-
Caption: Experimental workflow for the synthesis of 2-(2-Methylpentan-2-yl)oxirane.
Conclusion
The synthesis of 2-(2-methylpentan-2-yl)oxirane from 2-methyl-1-pentene is a straightforward and high-yielding transformation that is most reliably achieved using the Prilezhaev epoxidation with m-CPBA. The protocol detailed in this guide provides a robust framework for the successful execution of this reaction, emphasizing mechanistic understanding, procedural safety, and rigorous product validation. The resulting epoxide serves as a versatile building block, and a firm grasp of its synthesis is fundamental for professionals engaged in advanced chemical synthesis and drug development.
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Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex . Indian Academy of Sciences. [Link]
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Mass Spectrometry Analysis of 2-(2-Methylpentan-2-yl)oxirane: Fragmentation Mechanisms and Analytical Workflows
Executive Summary
As a Senior Application Scientist, navigating the structural elucidation of aliphatic epoxides requires a deep understanding of gas-phase ion chemistry. 2-(2-Methylpentan-2-yl)oxirane (also known as 1,1-dimethylbutyloxirane) is a sterically hindered aliphatic epoxide. Its mass spectrometry (MS) analysis is critical in fields ranging from atmospheric oxidation cycle monitoring to synthetic intermediate quality control. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant guide to the mass spectrometric behavior of 2-(2-Methylpentan-2-yl)oxirane, detailing the causality behind platform selection, mechanistic fragmentation pathways, and a self-validating analytical protocol.
Physicochemical Profiling & Structural Elucidation
Before introducing a molecule to a mass spectrometer, its physicochemical architecture must be understood to predict ionization behavior.
-
Chemical Formula: C₈H₁₆O
-
Exact Mass: 128.1201 Da[1]
-
Molecular Weight: 128.21 g/mol [1]
-
Structural Architecture: The molecule consists of a highly strained three-membered oxirane ring attached to a bulky 1,1-dimethylbutyl (or 2-methylpentan-2-yl) group.
Analytical Consequence: The steric bulk adjacent to the oxirane ring dictates its fragmentation stability. The lack of basic amines or acidic protons means this molecule has negligible proton affinity in solution, heavily influencing our choice of ionization source.
Causality in Analytical Platform Selection
A common pitfall in modern MS analysis is the default reliance on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). For 2-(2-Methylpentan-2-yl)oxirane, ESI is fundamentally the wrong choice .
-
Why avoid ESI/APCI? Aliphatic epoxides are neutral, non-polar ethers. They do not easily accept a proton ([M+H]⁺) or lose a proton ([M-H]⁻) in the ESI source, leading to extremely poor ionization efficiency and high limits of detection.
-
The Gold Standard: GC-EI-MS. Gas Chromatography coupled with Electron Ionization (EI) is the definitive platform. The molecule is highly volatile and thermally stable enough for GC. Furthermore, the 70 eV "hard" ionization provided by EI strips an electron to form a radical cation ([M]⁺˙), inducing reproducible, structurally informative fragmentation[2].
Mechanistic Fragmentation Pathways (EI-MS)
Under 70 eV electron impact, aliphatic epoxides exhibit highly predictable gas-phase ion chemistry[3]. The fragmentation of 2-(2-Methylpentan-2-yl)oxirane is driven by the thermodynamic stability of the resulting carbocations and neutral losses[4].
Pathway A: Alpha-Cleavage (Homolytic Bond Cleavage)
Upon ionization, the radical cation localizes on the oxirane oxygen. The strong tendency for electron pairing drives the homolytic cleavage of the adjacent C-C bond (alpha to the oxirane ring)[2].
-
Formation of m/z 85: Cleavage yields the highly stable tertiary carbocation (1,1-dimethylbutyl cation, m/z 85) and an oxiranyl radical.
-
Formation of m/z 43: Alternatively, the charge can be retained on the oxiranyl moiety, yielding the oxiranyl cation (m/z 43) and a neutral 1,1-dimethylbutyl radical[4].
Pathway B: Epoxide-Carbonyl Rearrangement
A hallmark of aliphatic epoxides in EI-MS is their propensity to undergo transannular hydrogen migration and ring-opening prior to fragmentation[3].
-
Rearrangement: 2-(2-Methylpentan-2-yl)oxirane rearranges to its isomeric carbonyl, 3,3-dimethylhexanal ([M]⁺˙ at m/z 128).
-
Subsequent Cleavage: The aldehyde intermediate rapidly undergoes alpha-cleavage to lose a propyl radical (-43 Da), yielding a prominent fragment at m/z 85, or loses a methyl radical (-15 Da) to yield m/z 113.
Caption: EI-MS Fragmentation Pathways of 2-(2-Methylpentan-2-yl)oxirane
Quantitative Data Presentation: Diagnostic Ions
Based on the spectral data characteristics for aliphatic epoxides[3], the quantitative fragmentation profile is summarized below.
| m/z Ratio | Fragment Identity | Mechanistic Origin | Expected Relative Abundance |
| 128 | [M]⁺˙ | Intact Molecular Ion | Low (<5%) |
| 113 | [M - CH₃]⁺ | Loss of methyl radical | Low-Medium |
| 99 | [M - C₂H₅]⁺ | Loss of ethyl radical | Low |
| 85 | [C₆H₁₃]⁺ or [M - C₃H₇]⁺ | Alpha-cleavage or Aldehyde rearrangement | High (Base Peak Candidate) |
| 43 | [C₂H₃O]⁺ | Oxiranyl cation formation | High |
Self-Validating Experimental Protocol: GC-EI-MS
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . Every step includes a built-in control to rule out false positives or instrumental artifacts.
Step 1: Sample Preparation & Internal Standardization
-
Procedure: Dilute the sample in GC-grade hexane to a concentration of 10-50 µg/mL. Spike the sample with an internal standard (IS) such as deuterated nonane (Nonane-d20) at a constant concentration (e.g., 20 µg/mL).
-
Causality & Validation: The non-polar hexane ensures complete solubility of the aliphatic epoxide. The IS controls for injection volume variability and validates that the MS source is operating at optimal sensitivity.
Step 2: Gas Chromatography Separation
-
Procedure: Inject 1 µL in splitless mode. Inlet temperature: 250°C. Use a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Oven program: 50°C (hold 2 min) to 250°C at 15°C/min.
-
Causality & Validation: 250°C is high enough for complete flash vaporization but prevents thermal degradation of the strained oxirane ring. The non-polar stationary phase separates analytes strictly by boiling point, preventing irreversible adsorption of the oxygenated moiety. Run a pure hexane blank prior to the sample to validate the absence of column bleed or ghost peaks.
Step 3: Mass Spectrometry Acquisition
-
Procedure: Set the EI source to 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Acquire data in full scan mode (m/z 35–200) with a solvent delay of 3.5 minutes.
-
Causality & Validation: 70 eV is the universally standardized energy for EI, allowing spectra to be directly cross-referenced with NIST libraries[1]. The solvent delay protects the electron multiplier filament from being burned out by the massive influx of hexane molecules.
Caption: GC-EI-MS Workflow for Aliphatic Epoxide Analysis
Conclusion
The mass spectrometry analysis of 2-(2-Methylpentan-2-yl)oxirane relies heavily on exploiting its gas-phase thermodynamic vulnerabilities. By utilizing GC-EI-MS, analysts can bypass the poor proton affinity of aliphatic epoxides, leveraging 70 eV electron impact to induce characteristic alpha-cleavages and epoxide-carbonyl rearrangements. Adhering to the self-validating protocols outlined above ensures high-fidelity structural elucidation and robust quantitative tracking in complex matrices.
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Technical Whitepaper: Physicochemical Profiling, Analytical Detection, and Toxicokinetics of CAS 53907-76-9
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The compound CAS 53907-76-9 , systematically named 2-(2-methylpentan-2-yl)oxirane or 1,1-dimethylbutyloxirane, belongs to the class of aliphatic epoxides. Characterized by a highly strained three-membered oxirane ring adjacent to a sterically bulky quaternary carbon, this semivolatile organic compound (SVOC) presents unique challenges and behaviors in both analytical detection and biological systems.
Historically identified in human biomonitoring studies, including the Environmental Working Group's (EWG) Human Toxome Project[1], the persistence of this molecule in biological matrices highlights the complex interplay between its electrophilic reactivity and steric hindrance. This guide provides a comprehensive framework for the structural analysis, trace GC-MS detection, and toxicological evaluation of CAS 53907-76-9.
Physicochemical & Structural Profiling
To predict the pharmacokinetic distribution and analytical behavior of an SVOC, we must first establish its quantitative physicochemical baseline. The high lipophilicity (XLogP3 = 2.5) and low topological polar surface area (12.5 Ų) dictate that this compound will readily partition into lipid-rich biological compartments and organic solvents during extraction[2].
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-(2-methylpentan-2-yl)oxirane | PubChem[2] |
| CAS Registry Number | 53907-76-9 | PubChem[2] |
| Molecular Formula | C8H16O | PubChem[2] |
| Molecular Weight | 128.21 g/mol | PubChem[2] |
| Exact Mass | 128.120115 Da | SpectraBase[3] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem[2] |
| Topological Polar Surface Area | 12.5 Ų | PubChem[2] |
| Compound Class | Semivolatile Organic Compound (SVOC) | EWG[1] |
Structural Causality & Reactivity
Epoxides possess significant ring strain (~27 kcal/mol), making them highly susceptible to nucleophilic attack. However, in CAS 53907-76-9, the oxirane ring is directly bonded to a 1,1-dimethylbutyl group.
The Causality of Steric Shielding: The quaternary carbon center adjacent to the epoxide creates severe steric hindrance. This shielding effect drastically reduces the rate of spontaneous
Fig 1: Synthetic pathway and structural reactivity of CAS 53907-76-9.
Advanced Analytical Detection (GC-MS)
Detecting trace SVOCs in complex biological or environmental matrices requires a self-validating, high-resolution chromatographic system. The following protocol outlines the optimal Gas Chromatography-Mass Spectrometry (GC-MS) workflow for isolating and quantifying CAS 53907-76-9[4][5].
Step-by-Step Methodology: Trace SVOC Analysis
1. Matrix Partitioning (Liquid-Liquid Extraction):
-
Action: Homogenize 1.0 mL of the biological sample with 2.0 mL of Dichloromethane (DCM) / Hexane (1:1 v/v).
-
Causality: The non-polar hexane efficiently extracts the aliphatic tail of the molecule, while DCM provides the slight dipole necessary to solvate the oxirane oxygen. This mixed-solvent system maximizes recovery while precipitating out polar proteins.
2. Internal Standard Spiking (Self-Validation):
-
Action: Spike the sample with 10 ng of a deuterated aliphatic epoxide internal standard (e.g.,
-epoxyhexane) prior to extraction. -
Causality: This creates a self-validating system. Any loss of the analyte during sample prep or ion suppression in the MS source will be proportionally reflected in the internal standard, allowing for absolute quantification regardless of matrix effects.
3. GC Injection Parameters:
-
Action: Inject 1 µL of the concentrated organic layer into the GC inlet at 250°C using splitless mode .
-
Causality: Splitless injection ensures that 100% of the vaporized sample is transferred to the column, which is critical for detecting SVOCs at parts-per-billion (ppb) levels[5].
4. Chromatographic Separation:
-
Action: Utilize a mid-polar capillary column, such as a DB-5 or USP G43 (5% phenyl / 95% dimethylpolysiloxane), dimensions 60m x 0.32mm x 1.8µm[4][5].
-
Causality: A purely non-polar column (100% dimethylpolysiloxane) will fail to resolve the epoxide from co-extracted aliphatic lipids. The 5% phenyl phase introduces
interactions that specifically retard the oxygen-rich oxirane ring, ensuring baseline resolution.
5. Temperature Gradient & MS Detection:
-
Action: Initial oven temperature 50°C (hold 5 min), ramp at 5°C/min to 300°C. Detect via Electron Ionization (EI) at 70 eV, monitoring characteristic fragmentation ions: m/z 43, 55, 71, and 113[3].
Fig 2: Validated GC-MS analytical workflow for SVOC trace detection.
Toxicological & Biological Implications
CAS 53907-76-9 has been identified in human cohorts, notably within the EWG/Commonweal Human Toxome Project, where it was detected in the biomonitoring profiles of multiple subjects[1][6]. Understanding its toxicokinetics is vital for drug developers and toxicologists.
Electrophilic Stress and DNA Adducts
As an epoxide, the molecule acts as an electrophile. Unmitigated electrophiles in the cytosol can covalently bind to the nucleophilic centers of DNA (e.g., the N7 position of guanine), forming macromolecular adducts. DNA adduct formation is a primary initiating event in mutagenesis and is a well-documented risk factor for various carcinomas[7][8].
The Glutathione S-Transferase (GST) Detoxification Pathway
To protect against electrophilic stress, biological systems rely on the phase II detoxification enzyme Glutathione S-transferase (GST) . GST catalyzes the conjugation of the reduced tripeptide glutathione (GSH) to the electrophilic carbon of the oxirane ring[7].
Mechanistic Insight: The steric bulk of the 1,1-dimethylbutyl group slows down spontaneous hydrolysis, meaning the in vivo half-life of CAS 53907-76-9 is longer than that of simple epoxides. Consequently, the organism relies heavily on GST-mediated conjugation to neutralize the compound. The resulting glutathione conjugate is subsequently processed into a water-soluble mercapturic acid and excreted renally.
Fig 3: Toxicokinetics of aliphatic epoxides via GST detoxification.
References
-
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-
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-
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-
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theoretical calculations of oxirane ring strain in substituted epoxides
Theoretical Calculations of Oxirane Ring Strain in Substituted Epoxides: A Computational Framework for Reactivity Prediction
The Thermodynamic Anomaly of the Oxirane Ring
In the landscape of organic synthesis and drug development, epoxides (oxiranes) occupy a privileged position. They serve as critical reactive intermediates and are the pharmacophoric core of several covalent drugs, including fosfomycin and epoxomicin. The defining characteristic of the oxirane ring is its severe geometric distortion: the interior bond angles are compressed to approximately 60°, a drastic deviation from the ideal 109.5° of sp³ hybridized tetrahedral carbon[1].
This geometric compression manifests as Ring Strain Energy (RSE). The conventional RSE of the parent oxirane molecule is approximately 27.3 kcal/mol[1][2], though high-level ab initio benchmarks occasionally place it near 26.55 kcal/mol depending on the exact thermochemical reference[3]. This immense strain renders epoxides "spring-loaded" toward nucleophilic ring-opening[1]. Interestingly, despite this thermodynamic penalty, the synthesis of epoxides (e.g., from halohydrins) proceeds spontaneously; computational insights reveal that this is driven by favorable product solvation, higher C–O bond enthalpies compared to C–Cl bonds, and a net increase in vibrational entropy[4].
For drug development professionals, predicting the stability and reactivity of a substituted epoxide requires a precise quantification of how substituents modulate this baseline RSE. Electron-withdrawing or electron-donating groups fundamentally alter the electron density, C–C bond elongation, and the transition state barriers for ring-opening[5].
Theoretical Framework: The Necessity of Homodesmotic Reactions
Directly calculating the strain energy of a cyclic molecule by comparing it to its linear atomic constituents (atomization energy) introduces massive errors due to the inconsistent treatment of electron correlation. To isolate the RSE accurately, computational chemists employ homodesmotic reactions (specifically Reaction Class 4, or RC4)[6].
A homodesmotic reaction is a hypothetical thermochemical equation where the number of every type of bond (e.g., C–C, C–O, C–H), the hybridization state of every atom, and the number of hydrogen atoms attached to each carbon are perfectly conserved between reactants and products. By balancing the molecular environment, the enthalpy of reaction (
A standard isodesmic/homodesmotic working equation for the parent oxirane is:
Oxirane + 2 Methane
By computing the highly accurate enthalpies of these four species, the RSE is extracted as the negative enthalpy of this reaction.
Computational Methodology: A Self-Validating Protocol
As an Application Scientist, I emphasize that computational thermochemistry must be a self-validating system. Relying solely on Density Functional Theory (DFT) for highly polarized, strained rings can lead to underestimations of electron correlation. The following step-by-step workflow utilizes a hybrid DFT/ab initio approach to ensure chemical accuracy (< 1 kcal/mol error).
Figure 1: Computational workflow for determining epoxide ring strain energy via homodesmotic reactions.
Step-by-Step Workflow
-
Conformational Sampling:
-
Action: Perform a molecular mechanics (e.g., OPLS4) conformational search on the substituted epoxide and all acyclic reference molecules.
-
Causality: Flexible substituents (like alkoxy or alkyl chains) possess multiple rotamers. Failing to identify the global minimum artificially inflates the calculated RSE by conflating steric clash energy with ring strain.
-
-
DFT Geometry Optimization:
-
Action: Optimize the lowest-energy conformers using a dispersion-corrected functional and a triple-zeta basis set (e.g., B3LYP-D4/def2-TZVP).
-
Causality: Strained rings exhibit unique hyperconjugative effects. Dispersion corrections (D4) are mandatory to accurately model intramolecular non-covalent interactions induced by bulky substituents.
-
-
Vibrational Frequency Calculation (Self-Validation):
-
Action: Compute the Hessian matrix at the same DFT level. Extract the Zero-Point Energy (ZPE) and thermal enthalpy corrections (
). -
Causality: This step self-validates the optimization. The presence of zero imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is found, the structure is a transition state saddle point and must be distorted and re-optimized.
-
-
High-Level Single-Point Energy (SPE):
-
Action: Perform a Domain-Based Local Pair Natural Orbital Coupled-Cluster calculation (DLPNO-CCSD(T)/def2-QZVPP) on the DFT-optimized geometries[6].
-
Causality: DFT often struggles with the dense, correlated electron pairs in the highly polarized C–O bonds of epoxides. CCSD(T) provides the "gold standard" dynamic correlation necessary for thermochemical accuracy.
-
-
Thermochemical Assembly:
-
Action: Calculate the total enthalpy for each species:
. Then, compute the of the homodesmotic equation. The RSE is .
-
Quantitative Analysis: Substituent Effects on Ring Strain
Substituents dictate the reactivity of the epoxide by perturbing the delicate balance of angular strain and electronic polarization. The table below summarizes the calculated RSE for various substituted oxiranes and the underlying structural causality.
| Epoxide Derivative | Substituent Type | Electronic Effect | Approx. RSE (kcal/mol) | Key Structural & Reactivity Consequence |
| Oxirane (Parent) | None | N/A | ~27.3 | Baseline angular compression; highly susceptible to acid-catalyzed opening. |
| Methyloxirane | Alkyl (-CH₃) | Weak Donating | ~25.8 | Alkyl substitution reduces ring strain[1]. Hyperconjugation slightly lengthens the adjacent C–O bond, relieving angular tension. |
| Phenyloxirane | Aryl (-C₆H₅) | Conjugative | ~26.1 | π-delocalization into the ring's σ* orbitals provides moderate stabilization and dictates regioselective nucleophilic attack. |
| Cyanooxirane | EWG (-CN) | Strong Inductive | ~28.1 | Electron-withdrawing properties cause an elongation of the C–C bonds in the epoxide ring[5], increasing overall strain. |
| Fluorooxirane | Halogen (-F) | Electronegative | ~28.5 | Extreme polarization of the C–O bond. The highly strained ring is prone to spontaneous rearrangement or rapid nucleophilic cleavage. |
Mechanistic Insights & Causality
The variance in RSE across substituted epoxides is not merely a thermochemical curiosity; it is the direct cause of differential reaction kinetics.
-
Alkyl Substitution (Strain Relief): Alkyl groups donate electron density into the antibonding orbitals of the oxirane ring. This hyperconjugation slightly elongates the bonds, effectively "loosening" the spring. Consequently, heavily alkyl-substituted epoxides exhibit lower RSE[1] and often require stronger electrophilic activation (e.g., Lewis acids) to undergo ring-opening compared to their unsubstituted counterparts.
-
Electron-Withdrawing Groups (Strain Exacerbation): Acceptor-substituted epoxides (e.g., bearing -CN or -CF₃ groups) pull electron density away from the ring. Experimental and theoretical electron-density analyses show that this causes a measurable elongation of the C–C bonds within the ring[5]. This loss of electron density increases the ground-state energy, pushing the RSE higher. In drug design, this makes acceptor-substituted epoxides highly potent, albeit potentially promiscuous, electrophiles for targeting catalytic nucleophiles (like cysteine or serine residues) in protease inhibitors[5].
Furthermore, the relief of ring strain in the transition state is a primary driver of the reaction rate. When a nucleophile attacks, the transition state geometry begins to resemble an acyclic system. The more strained the ground-state epoxide, the greater the energetic payoff (strain relief) during the transition state, leading to massive rate accelerations compared to unstrained acyclic ethers[2].
Conclusion
The theoretical calculation of oxirane ring strain is a critical predictive tool in synthetic chemistry and pharmacology. By utilizing self-validating computational protocols—combining DFT geometries with CCSD(T) single-point energies and RC4 homodesmotic equations—researchers can accurately quantify RSE. Understanding how specific substituents modulate this strain allows for the rational design of epoxide-based therapeutics with precisely tuned stability and reactivity profiles.
References
-
Epoxides - The Outlier Of The Ether Family Master Organic Chemistry[Link]
-
Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution DTIC[Link]
-
Accurate Ring Strain Energy Calculations on Saturated Three-Membered Heterocycles with One Group 13–16 Element ResearchGate[Link]
-
COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON'S ETHER SYNTHESES Chemistry Journal of Moldova[Link]
-
Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives ResearchGate[Link]
-
Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings NIH[Link]
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Methodological & Application
Application Note: Base-Catalyzed Hydrolysis of 2-(2-Methylpentan-2-yl)oxirane to 3,3-Dimethylhexane-1,2-diol
Introduction & Scope
Epoxide ring-opening is a foundational transformation in synthetic organic chemistry and pharmaceutical development, providing a reliable and atom-economical route to vicinal diols, amino alcohols, and other functionalized motifs[1]. The base-catalyzed hydrolysis of 2-(2-methylpentan-2-yl)oxirane serves as an excellent model for demonstrating extreme regioselectivity driven by steric hindrance.
This application note details the theoretical underpinnings, causal mechanisms, and a validated, self-consistent protocol for the synthesis of 3,3-dimethylhexane-1,2-diol. It is designed for researchers and scientists requiring reproducible methodologies for the regioselective functionalization of bulky aliphatic epoxides.
Mechanistic Causality & Regioselectivity
Understanding the causal relationship between reaction conditions and stereoelectronic effects is critical for predicting epoxide reactivity. Under basic conditions, the hydrolysis of an epoxide proceeds strictly via a bimolecular nucleophilic substitution (S_N2) mechanism[2]. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic epoxide carbon.
-
Steric Control: In asymmetric epoxides, the basic nucleophile preferentially attacks the less sterically hindered carbon[3]. The substrate, 2-(2-methylpentan-2-yl)oxirane, possesses a highly bulky tert-alkyl substituent at the C2 position. Consequently, the nucleophilic attack is directed exclusively toward the unsubstituted terminal carbon (C1).
-
Electronic vs. Steric Factors: Unlike acid-catalyzed ring openings—where the transition state possesses significant carbocation character, directing the weak nucleophile to the more substituted carbon[4]—base-catalyzed openings are governed almost entirely by steric approachability[2].
-
Reaction Pathway: The backside attack of OH⁻ at C1 breaks the C1–O bond, shifting the electron density to the oxygen to form a secondary alkoxide intermediate at C2. Subsequent protonation by the aqueous solvent yields the anti-1,2-diol (3,3-dimethylhexane-1,2-diol)[3].
Mechanistic pathway of the base-catalyzed hydrolysis of 2-(2-Methylpentan-2-yl)oxirane.
Experimental Methodology
Reaction Design Rationale
Because 2-(2-methylpentan-2-yl)oxirane is a highly lipophilic aliphatic compound[5], a biphasic system or a miscible co-solvent is required to ensure adequate contact between the aqueous hydroxide ions and the organic substrate. Tetrahydrofuran (THF) is selected as the co-solvent due to its miscibility with water and its inertness to basic hydrolysis. Note that the addition of a high concentration of aqueous NaOH (2.0 M) to THF will induce a "salting-out" effect, creating a biphasic mixture. Therefore, vigorous stirring is mandatory to maximize the interfacial surface area.
Quantitative Data Summary
Table 1: Reaction Components and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(2-Methylpentan-2-yl)oxirane | 128.21 | 1.0 | 10.0 mmol (1.28 g) | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 40.0 mmol (1.60 g) | Base / Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Co-solvent |
| Water (H₂O) | 18.02 | Excess | 20 mL | Solvent / Proton Source |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.
-
Dissolve 10.0 mmol (1.28 g) of 2-(2-methylpentan-2-yl)oxirane in 20 mL of reagent-grade THF.
-
Slowly add 20 mL of a freshly prepared 2.0 M aqueous NaOH solution to the stirring THF solution.
Phase 2: Execution & Monitoring 4. Heat the biphasic mixture to a gentle reflux (approx. 65 °C) using a thermostatically controlled oil bath. 5. Maintain vigorous stirring (≥ 800 rpm) to ensure a fine emulsion between the aqueous and organic phases. 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours.
-
Expert Insight: Because neither the aliphatic epoxide nor the diol product possesses a UV-active chromophore, visualization must be performed using a potassium permanganate (KMnO₄) stain followed by gentle heating. The epoxide will appear as a high-R_f spot, while the highly polar diol product will remain near the baseline (using Hexane:EtOAc 70:30).
Phase 3: Workup & Isolation 7. Once TLC indicates complete consumption of the epoxide (typically 4–6 hours), remove the flask from the heat source and allow it to cool to room temperature. 8. Transfer the mixture to a 125 mL separatory funnel. Add 20 mL of distilled water and 30 mL of Ethyl Acetate (EtOAc) to facilitate phase separation. 9. Extract the aqueous layer with EtOAc (3 × 30 mL). The diol product partitions favorably into the organic phase. 10. Wash the combined organic extracts with 30 mL of saturated aqueous NaCl (brine) to remove residual water and alkaline salts. 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a fritted funnel, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification 12. Purify the crude viscous oil via flash column chromatography on silica gel. Utilize a gradient elution starting from 90:10 Hexane:EtOAc and increasing polarity to 50:50 Hexane:EtOAc to elute the pure 3,3-dimethylhexane-1,2-diol.
Step-by-step experimental workflow for the hydrolysis and purification process.
Analytical Validation
To ensure the trustworthiness of the protocol, the isolated product must be analytically validated:
-
¹H NMR (CDCl₃): Confirm the diagnostic downfield shift of the terminal CH₂ protons (C1) and the CH proton (C2). The absence of highly shielded epoxide ring protons (typically ~2.5–3.0 ppm) and the appearance of two distinct hydroxyl protons (broad singlets, exchangeable with D₂O) confirm successful ring opening.
-
IR Spectroscopy: The disappearance of the C–O–C oxirane asymmetric stretch (~1250 cm⁻¹) and the appearance of a broad, strong O–H stretching band (~3300–3400 cm⁻¹) validate the formation of the diol.
References[4] Chemistry Steps. "Reactions of Epoxides under Acidic and Basic Conditions".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3aCVkUL2IhsLaKcdvGM9WSSekuzI26kajqfS3EZUP9UtgVYlR1IA0AGSPIW0FXX3KGKeoiNDMfjekW6fhBfzvvCLE5ZPpXuGtJ36CzuigIcGPaBmDwakoz-UqE-kIztQrBwzLV02VpzfEyDs_pC4OQ8UcbdhEKNFfaNsgNbjMJil8KnR1DP0qoEQgJ-F-zyXZQ==[1] ChemTalk. "Epoxide Ring Opening".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YlBvxjRYJ41e4esL6r645k2xFS8XPParGRPb2quYmjhA33P25vcVt1CTxjNVQ_QD29mgsTd8tLGSzQ_VhDS2tyfihHDYdlG_Gt5qWD0A5s2eSQZxqQpWKeNh-ZiEICT8W9YWVeiEgcVd[3] Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvDu5NwPLj4hvUwL4vPy2opOImTTDXvOEF6Oico3ZTNh0lZMYfU5C0t3TlxPfx1hfycxANfX3o5R-yyZiTJviHOScMg8ERjhdeGBY1AFbGGBXieQvxhFITAHlxLZhbVB2IKXRj4FEU-xw9diT1adn1k1zTPtX0SRu_f6PGsOcTGFoJsqGefC-DtXCEAEhzd6eCh-LPCosxqKFTucI-iygR9MgL_9U4sqjqvmYHxzuiy5wJCt8cJXFwYoN3rl4xeQephG1NwUgMiD4-hdTHj0iTbkl7qHLQG-OfRPHWof_PRi4bIOj_RRbAVheWpXRB5dFEvo=[2] Master Organic Chemistry. "Epoxide Ring Opening With Base".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq-vzK7OVFgGoYLEG9RTS_YNxGmc73o1rYljsNo8kEz7XFC3I-7erBjQYZyaBTSwdZdoyqvOkDOmINC2Fsngye0hADlTbXotTbr_yUPWbrm49qGqC30f7A1EdPhfa8z60xDsZGR9WLlmYZRgNAWzKpQBW2PlKa1u77qshLZVi74_dw_fGkoTkBDBo=[5] PubChem. "2-(2-Methylpentan-2-yl)oxirane | C8H16O | CID 549896".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3FJXTpugFX80elUIAv8SWY4B5KhDyO2pB6TrbtgqPDNDJHXYTK5LByDwMDVLGKe_qGnbc2t1yltriUF1Q4Ez_JV_2zumM6fVOzfieeVeaYguaHWq0OMpBsIL4svryeUc03cIdfWjYIonDpAC8g_wKhtIYr8f2MYz0gK_CcrZuOONtA==
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Application Note: Synthesis of Highly Branched Tertiary Alcohols via 2-(2-Methylpentan-2-yl)oxirane
Executive Summary & Mechanistic Rationale
The synthesis of sterically congested tertiary alcohols featuring adjacent quaternary centers is a notorious challenge in organic synthesis. When utilizing 2-(2-Methylpentan-2-yl)oxirane (CAS: 53907-76-9) as a building block, chemists are confronted with a highly bulky 1,1-dimethylbutyl (tert-hexyl) substituent.
Direct nucleophilic ring-opening of this terminal epoxide predominantly occurs at the less hindered terminal carbon (C1), yielding secondary alcohols. To access a tertiary alcohol , we must employ a strategic two-phase workflow:
-
Isomerization/Oxidation: Conversion of the terminal epoxide into a sterically hindered methyl ketone (3,3-dimethylheptan-2-one).
-
Oxophilic Nucleophilic Addition: Utilizing an organocerium (Imamoto) reagent to force a 1,2-addition onto the congested carbonyl, bypassing the thermodynamic sinks of enolization and reduction.
By understanding the causality behind these thermodynamic barriers, we can engineer a self-validating protocol that guarantees high-yielding C–C bond formation.
Synthetic Workflow & Visualization
To convert the epoxide into the requisite methyl ketone intermediate, two pathways are viable. Pathway A utilizes a direct, atom-economical catalytic Meinwald rearrangement[1]. However, for laboratories lacking specialized transition-metal pincer complexes, Pathway B (Reductive Opening followed by Swern/DMP Oxidation) offers a bulletproof, highly scalable alternative. Both pathways converge on the critical Imamoto addition.
Synthetic pathways from 2-(2-Methylpentan-2-yl)oxirane to a highly branched tertiary alcohol.
The Challenge of Steric Hindrance: Why Standard Grignards Fail
Once 3,3-dimethylheptan-2-one is synthesized, attempting a standard Grignard addition (RMgX) to form the tertiary alcohol will almost certainly fail. As steric bulk around a ketone increases, the Grignard reagent ceases to act as a nucleophile and instead behaves as a base (deprotonating the α-carbon to form an enolate) or a reducing agent (via β-hydride transfer) ()[2].
To circumvent this, we employ the Imamoto Reagent (Organocerium). Cerium(III) is highly oxophilic, strongly coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. Simultaneously, the transmetallated organocerium species (
Table 1: Comparison of Nucleophilic Addition Strategies for 3,3-Dimethylheptan-2-one
| Reagent System | Nucleophilicity | Basicity | Primary Reaction Pathway | Typical Yield of Tertiary Alcohol |
| Standard Grignard (RMgX) | Moderate | High | Enolization (Recovery of SM) | < 15% |
| Organolithium (RLi) | High | Very High | Enolization / Reduction | 20 - 30% |
| Imamoto Reagent (RMgX + CeCl3) | High (Oxophilic) | Low | 1,2-Nucleophilic Addition | > 85% |
Step-by-Step Experimental Protocols
Protocol A: Preparation of 3,3-Dimethylheptan-2-one (Pathway B)
Note: This protocol utilizes the reliable reduction/oxidation sequence to bypass the regioselectivity issues often encountered in Lewis acid-catalyzed epoxide rearrangements.
-
Reductive Ring Opening:
-
Suspend
(1.2 equiv) in anhydrous THF at 0 °C under Argon. -
Add a solution of 2-(2-Methylpentan-2-yl)oxirane (1.0 equiv) in THF dropwise over 30 minutes.
-
Causality Check: The hydride exclusively attacks the less sterically hindered C1 position.
-
Warm to room temperature and stir for 4 hours. Quench via the Fieser method (
mL , mL 15% NaOH, mL ). Filter the granular aluminum salts and concentrate to yield 3,3-dimethylheptan-2-ol.
-
-
Oxidation to Ketone:
-
Dissolve the crude secondary alcohol in anhydrous
. -
Add Dess-Martin Periodinane (DMP, 1.1 equiv) at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation: The reaction mixture will turn cloudy white as the iodine byproduct precipitates. Monitor via TLC (stain with PMA) until the alcohol spot disappears.
-
Quench with saturated
/ (1:1), extract, and purify via flash chromatography to isolate 3,3-dimethylheptan-2-one.
-
Protocol B: Imamoto Addition to form the Tertiary Alcohol
Critical Warning: Commercial
Step 1: Rigorous Dehydration of
-
Transfer
(1.5 equiv relative to ketone) to a flame-dried Schlenk flask containing a magnetic stir bar. -
Apply high vacuum (0.1 Torr) and heat the flask in an oil bath using the following strict temperature ramp:
-
90 °C for 1 hour (removes surface water).
-
140 °C for 2 hours.
-
150 °C for 2 hours.
-
-
Causality Check: The gradual heating prevents the crystals from melting in their own water of hydration, which is the primary cause of CeOCl formation. The resulting anhydrous
should be a free-flowing white powder.
Step 2: Activation and Transmetallation
-
Cool the flask to room temperature and backfill with Argon.
-
Add anhydrous THF (approx. 5 mL per mmol of Ce) to form a suspension. Stir vigorously for 2 hours at room temperature. Note: The powder will not dissolve, but will form a milky white, stirrable
complex. -
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add the desired Grignard reagent (RMgX, 1.4 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete transmetallation to the organocerium species. The suspension may change color (often pale yellow to orange) depending on the Grignard used.
Step 3: Nucleophilic Addition
-
Dissolve 3,3-dimethylheptan-2-one (1.0 equiv) in a minimal volume of anhydrous THF.
-
Add the ketone solution dropwise to the organocerium mixture at -78 °C.
-
Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over an additional 1 hour.
-
Quench & Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous
. The mixture will form a thick white gel. Add 1M HCl until the aqueous layer clarifies. Extract with Ethyl Acetate (3x), wash with brine, dry over , and concentrate to yield the highly branched tertiary alcohol.
References
-
Imamoto, T., Takiyama, N., Nakamura, K., Okada, T., & Kamiya, Y. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.[Link]
-
Tian, Y., Jürgens, E., & Kunz, D. (2018). "Regio- and chemoselective rearrangement of terminal epoxides into methyl alkyl and aryl ketones." Chemical Communications, 54(83), 11737-11740.[Link]
-
Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010). "Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones." The Journal of Organic Chemistry, 75(15), 5008-5016.[Link]
Sources
Application Note: 2-(2-Methylpentan-2-yl)oxirane as a Sterically Hindered Synthetic Intermediate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: The Strategic Value of Bulky Epoxides
In modern drug discovery and specialty chemical design, the introduction of sterically hindered, lipophilic tert-alkyl groups is a proven strategy to enhance a molecule's metabolic stability and modulate its pharmacokinetic profile. 2-(2-Methylpentan-2-yl)oxirane (CAS: 53907-76-9), also widely known as 1,2-epoxy-3,3-dimethylhexane or 1,1-dimethylbutyloxirane, serves as a highly specialized synthetic intermediate for this exact purpose [1].
Characterized by an oxirane ring directly adjacent to a bulky 1,1-dimethylbutyl group, this terminal epoxide exhibits unique reactivity. While standard unhindered epoxides are highly susceptible to non-specific nucleophilic attack, the severe neopentyl-like steric hindrance provided by the quaternary carbon at the C3 position of this molecule enforces strict regiocontrol. As a Senior Application Scientist, I frequently leverage this intermediate to synthesize complex β-amino alcohols, diols, and ethers with near-perfect regioselectivity [2].
Physicochemical Profiling
Understanding the physical properties of 2-(2-Methylpentan-2-yl)oxirane is critical for designing downstream purification and isolation workflows. The high lipophilicity (XLogP3 = 2.5) dictates the use of non-polar organic solvents for extraction.
| Property | Value | Significance in Synthesis |
| IUPAC Name | 2-(2-methylpentan-2-yl)oxirane | Dictates nomenclature for downstream derivatives. |
| CAS Number | 53907-76-9 | Essential for regulatory tracking and procurement. |
| Molecular Formula | C₈H₁₆O | Used for precise mass balance and yield calculations. |
| Molecular Weight | 128.21 g/mol | Required for stoichiometric conversions. |
| XLogP3 | 2.5 | Indicates high lipophilicity; guides solvent selection (e.g., hexanes/DCM). |
| Structural Feature | Terminal epoxide + tert-alkyl | Enforces strict Sₙ2 regioselectivity at the C1 position. |
Data sourced from PubChem CID 549896 [1].
Synthetic Pathways and Mechanistic Logic
Upstream Synthesis: Epoxidation of 3,3-Dimethyl-1-hexene
The primary route to 2-(2-Methylpentan-2-yl)oxirane is the epoxidation of its corresponding terminal alkene, 3,3-dimethyl-1-hexene. This is typically achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA) [2]. The reaction proceeds via a concerted, stereospecific syn-addition. Because the starting alkene is prochiral, standard m-CPBA epoxidation yields a racemic mixture of the epoxide. If an enantiopure intermediate is required for active pharmaceutical ingredient (API) synthesis, Jacobsen's (salen)Mn(III) chiral catalyst can be substituted to achieve asymmetric epoxidation.
Workflow for the synthesis and downstream application of 2-(2-Methylpentan-2-yl)oxirane.
Downstream Application: Regioselective Ring-Opening
The true synthetic utility of 2-(2-Methylpentan-2-yl)oxirane lies in its ring-opening dynamics. When subjected to nucleophiles (such as primary amines), the bulky 1,1-dimethylbutyl group completely shields the internal C2 carbon. Consequently, the nucleophile is forced to attack the less hindered terminal C1 carbon via an Sₙ2 mechanism. This yields 1-substituted-3,3-dimethylhexan-2-ols with >99% regioselectivity, a critical requirement when synthesizing beta-blocker analogs or hindered chiral ligands.
SN2 regioselective ring-opening mechanism driven by the steric bulk of the tert-alkyl group.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify reaction progression, preventing the blind execution of steps.
Protocol A: Synthesis of 2-(2-Methylpentan-2-yl)oxirane via m-CPBA Epoxidation
Causality & Rationale: Dichloromethane (DCM) is chosen as the solvent because m-CPBA is highly soluble in it, whereas the byproduct (m-chlorobenzoic acid) is poorly soluble and precipitates out, simplifying purification. The reaction is initiated at 0 °C to safely manage the exothermic nature of peroxy acid oxidations.
Materials:
-
3,3-Dimethyl-1-hexene (1.0 equiv)
-
m-CPBA (70-75% active, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na₂SO₃, saturated aqueous NaHCO₃, Brine.
Step-by-Step Procedure:
-
Preparation: In an oven-dried, N₂-flushed round-bottom flask, dissolve 3,3-dimethyl-1-hexene (10 mmol) in 30 mL of anhydrous DCM.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Oxidant Addition: Add m-CPBA (12 mmol) portion-wise over 20 minutes. Note: Gradual addition prevents thermal runaway.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.
-
In-Process Control (IPC) - Self-Validation: Spot the reaction mixture on a silica TLC plate alongside the starting alkene. Develop in 9:1 Hexane:Ethyl Acetate. Stain with aqueous KMnO₄. Validation: The starting material will immediately reduce KMnO₄ (turning the pink stain brown/yellow). The reaction is complete when the starting material spot is entirely absent.
-
Quenching: Cool the mixture back to 0 °C. Add 15 mL of saturated aqueous Na₂SO₃ and stir for 15 minutes. Causality: This neutralizes any unreacted peroxides, eliminating explosive hazards during solvent evaporation.
-
Work-up: Filter the white precipitate (m-chlorobenzoic acid) through a Celite pad. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated NaHCO₃ (3 × 20 mL) to remove residual acid, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful not to heat above 30 °C to prevent volatilization of the epoxide). Purify via fractional distillation to yield 2-(2-Methylpentan-2-yl)oxirane as a clear oil.
Protocol B: Regioselective Ring-Opening with Isopropylamine
Causality & Rationale: The extreme steric bulk of the 1,1-dimethylbutyl group significantly raises the activation energy for nucleophilic attack compared to unhindered epoxides. Therefore, elevated temperatures (reflux) and a polar protic solvent (ethanol) are required to activate the epoxide via hydrogen bonding and drive the reaction to completion.
Materials:
-
2-(2-Methylpentan-2-yl)oxirane (1.0 equiv)
-
Isopropylamine (3.0 equiv)
-
Absolute Ethanol
Step-by-Step Procedure:
-
Setup: In a heavy-walled pressure tube (or round-bottom flask with a reflux condenser), dissolve 2-(2-Methylpentan-2-yl)oxirane (5 mmol) in 10 mL of absolute ethanol.
-
Reagent Addition: Add isopropylamine (15 mmol). Causality: An excess of the volatile amine is used to drive the equilibrium and compensate for evaporative losses.
-
Heating: Seal the tube and heat the reaction mixture to 70 °C using an oil bath for 16 hours.
-
In-Process Control (IPC) - Self-Validation: Monitor the reaction via GC-MS or TLC (DCM:MeOH 9:1). Validation: Spray the TLC plate with Ninhydrin stain and heat. The formation of the product, 1-(isopropylamino)-3,3-dimethylhexan-2-ol, will appear as a distinct blue/purple spot (indicating a secondary amine), confirming successful ring opening.
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and unreacted isopropylamine.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (using a gradient of DCM to 10% MeOH in DCM with 1% Et₃N) to obtain the pure β-amino alcohol.
Conclusion
2-(2-Methylpentan-2-yl)oxirane is a highly valuable synthetic intermediate for introducing sterically demanding tert-alkyl architectures into target molecules. By understanding the profound steric effects exerted by the 1,1-dimethylbutyl group, chemists can exploit this epoxide to execute highly regioselective nucleophilic ring-opening reactions, creating complex, metabolically robust APIs and specialty chemicals.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 549896, 2-(2-Methylpentan-2-yl)oxirane" PubChem, [Link]. Accessed 10 March 2026.
Application Note: Stereospecific Epoxidation of 2-Methyl-1-pentene via the Prilezhaev Reaction
Executive Summary & Mechanistic Rationale
The conversion of alkenes to epoxides (oxiranes) is a foundational transformation in organic synthesis and drug development. This application note details the optimized experimental protocol for the epoxidation of 2-methyl-1-pentene using meta-chloroperoxybenzoic acid (mCPBA).
This transformation is a classic Prilezhaev reaction [1], proceeding via a concerted, asynchronous electrophilic addition. In this mechanism, the peroxyacid acts as the electrophile, while the electron-rich
For 1,1-disubstituted alkenes like 2-methyl-1-pentene, the electron-donating alkyl groups increase the nucleophilicity of the double bond, significantly accelerating the rate of oxygen transfer compared to monosubstituted alkenes[3]. Furthermore, advanced kinetic isotope effect (KIE) studies on sterically encumbered aliphatic alkenes indicate that the transition state favors a spiro geometry over a planar one[4]. Because the mechanism is concerted, it avoids discrete carbocation intermediates, preventing unwanted skeletal rearrangements and preserving stereochemical fidelity[3].
Reagent Integrity & Safety Considerations
A self-validating experimental protocol requires strict control over reagent purity and byproduct management.
-
mCPBA Handling: Commercial mCPBA is typically supplied at ~70–77% purity. It is intentionally contaminated with water and meta-chlorobenzoic acid (m-CBA) to stabilize the shock-sensitive peroxide and prevent explosive decomposition[5][6].
-
Reductive Quenching: Unreacted mCPBA must be neutralized prior to concentration. We utilize a 10% aqueous sodium thiosulfate (
) or sodium metabisulfite quench. This selectively reduces residual peroxides without exhibiting nucleophilic behavior that could prematurely open the newly formed epoxide ring[7]. -
Acid Neutralization: The primary byproduct of the oxidation is m-CBA. Because epoxides are highly susceptible to acid-catalyzed ring-opening (which can yield unwanted
-hydroxy esters or diols)[4], the organic layer must be rigorously washed with saturated aqueous sodium bicarbonate ( ). This deprotonates the m-CBA, partitioning the resulting benzoate salt entirely into the aqueous phase[5].
Experimental Protocol
Materials & Stoichiometry
Note: The following procedure is scaled for 10.0 mmol of starting material.
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Methyl-1-pentene | 84.16 | 1.0 | 841 mg (1.25 mL) | Substrate (Nucleophile) |
| mCPBA (~75% pure) | 172.57 | 1.2 | ~2.76 g | Oxidant (Electrophile) |
| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Aprotic Solvent |
| 10% aq. | 158.11 | Excess | 15 mL | Reductive Quench |
| Sat. aq. | 84.01 | Excess | 2 | Acid Neutralization |
Step-by-Step Execution
-
Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 841 mg (10.0 mmol) of 2-methyl-1-pentene and 20 mL of anhydrous dichloromethane (DCM) to achieve a 0.5 M substrate concentration.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: 2-Methyl-1-pentene is highly volatile (bp ~62 °C). Cooling prevents evaporative loss and safely dissipates the exothermic heat generated during the initial peracid addition.
-
Oxidant Addition: Weigh 2.76 g of 75% mCPBA (12.0 mmol active oxidant). Add the solid mCPBA portion-wise over 15 minutes to the vigorously stirring solution at 0 °C.
-
Maturation & Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes solvent system. The reaction is complete when the non-polar alkene spot is fully consumed and a more polar epoxide spot appears.
-
Reductive Quench: Once complete, cool the mixture back to 0 °C and add 15 mL of 10% aqueous
. Stir vigorously for 15 minutes. Validation: You can test the organic layer with starch-iodide paper to ensure all peroxides have been destroyed[7]. -
Neutralization & Extraction: Transfer the biphasic mixture to a separatory funnel. Drain the lower DCM layer. Wash the DCM layer sequentially with saturated aqueous
(2 15 mL) to remove m-CBA[5], followed by a single wash with 15 mL of brine. -
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (
). Filter the drying agent and carefully concentrate the filtrate under reduced pressure (Note: 2-methyl-1-pentene oxide is volatile; do not use high vacuum or excessive heat). -
Purification: The crude 1,2-epoxy-2-methylpentane can be used directly for subsequent ring-opening reactions or purified via short-path fractional distillation.
Quantitative Process Parameters
| Parameter | Target Value | Mechanistic Rationale |
| Reaction Temperature | 0 °C | Controls exothermicity; prevents volatilization of the low-boiling alkene. |
| Substrate Concentration | 0.5 M in DCM | Balances reaction kinetics with the solubility limits of mCPBA and m-CBA. |
| mCPBA Excess | 1.2 Equivalents | Ensures complete conversion of the alkene while minimizing downstream quenching burden. |
| Expected Yield | 80 – 90% | High efficiency is typical for electron-rich, 1,1-disubstituted alkenes. |
Process Workflow Visualization
Workflow for the mCPBA epoxidation of 2-methyl-1-pentene and subsequent workup.
References
-
Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Prilezhaev reaction Wikipedia URL:[Link]
-
Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) OrgoSolver URL:[Link]
-
Epoxidation Organic Chemistry Tutoring URL: [Link]
-
I am having problems in removing m-cpba and its corresponding acid? ResearchGate URL:[Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) Hong Kong University of Science and Technology (HKUST) URL:[Link]
Sources
Application Note: Regioselective Nucleophilic Ring Opening of 2-(2-Methylpentan-2-yl)oxirane
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Structural Context
In complex organic synthesis and pharmaceutical development, epoxides serve as critical electrophilic hubs for the stereospecific installation of vicinal functional groups. However, the utility of an epoxide depends entirely on the predictability of its ring-opening regioselectivity.
2-(2-Methylpentan-2-yl)oxirane (also cataloged as 1,1-dimethylbutyloxirane)[1] is a highly sterically hindered terminal epoxide. Structurally, it features an oxirane ring where the C2 position is substituted with a massive 1,1-dimethylbutyl group. This quaternary carbon adjacent to the epoxide ring creates an extreme steric environment that fundamentally alters the standard rules of electrophilic activation and nucleophilic attack.
Mechanistic Causality: Steric vs. Electronic Control
Epoxides are ambident electrophiles, meaning they possess two distinct carbon sites (C2 and C3) susceptible to nucleophilic attack[2]. The regiochemical outcome is dictated by a delicate balance between the substrate's steric topography and the electronic environment of the reaction medium.
The Basic/Neutral Pathway: Pure Steric Control
In neutral or basic media, nucleophiles attack the less highly substituted carbon atom via a standard
The Acidic Pathway: The Steric Override
Under acidic conditions, the mechanism shifts. The employment of an oxophilic Lewis or Brønsted acid protonates the epoxide oxygen, weakening the C–O bonds[5]. The transition state develops partial carbocationic character (
The Anomaly: 2-(2-methylpentan-2-yl)oxirane represents an extreme edge case. Terminal epoxides with such extreme steric bulk are used to sterically bias the nucleophilic attack to the less-hindered methylene carbon, completely overriding the inherent electronic effects[6]. The quaternary carbon of the 1,1-dimethylbutyl group provides such overwhelming steric shielding that even a highly stabilized partial positive charge at C2 cannot be accessed by the nucleophile. Thus, even under strongly acidic conditions, attack occurs predominantly at C3.
Figure 1: Mechanistic divergence and steric override in the ring-opening of 2-(2-methylpentan-2-yl)oxirane.
Quantitative Data Summary
The following table summarizes the anticipated regioselectivity across various reaction environments. Notice that regardless of the catalyst or mechanism, the steric bulk forces the reaction to favor the C3 terminal carbon.
| Reaction Environment | Catalyst / Promoter | Nucleophile | Dominant Mechanism | Major Regioisomer | Regioselectivity (C3:C2) |
| Basic / Neutral | None | Amines ( | Pure | C3 (Terminal) | > 99:1 |
| Basic / Anionic | Alkoxides ( | Pure | C3 (Terminal) | > 99:1 | |
| Acidic | Alcohols (MeOH) | C3 (Terminal) | > 95:5 | ||
| Lewis Acidic | Halides / Azides | C3 (Terminal) | > 95:5 |
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity results, the following protocols are designed as self-validating workflows. They include explicit causality for reagent choices and in-process controls (IPCs) to verify success before proceeding to downstream steps.
Figure 2: Standardized experimental workflow for the regioselective nucleophilic opening of epoxides.
Protocol A: Base-Promoted Aminolysis (Synthesis of -Amino Alcohols)
Objective: Install an amine at the C3 position via pure steric control.
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Causality: Ambient moisture can act as a competing nucleophile, leading to unwanted diol byproducts.
-
Reagent Addition: Dissolve 2-(2-methylpentan-2-yl)oxirane (1.0 equiv, 10 mmol) in 20 mL of anhydrous ethanol. Add isopropylamine (3.0 equiv, 30 mmol). Causality: Ethanol serves as a protic solvent that stabilizes the developing alkoxide intermediate via hydrogen bonding, lowering the activation energy of the
attack. An excess of amine prevents double-alkylation. -
Reaction: Heat the mixture to reflux (approx. 78°C) for 12 hours. Causality: Despite attacking the terminal carbon, the adjacent bulky group slows the reaction kinetics; thermal energy is required to overcome this barrier.
-
In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). Validation: The disappearance of the epoxide spot (visualized with phosphomolybdic acid) and the appearance of a baseline, ninhydrin-active spot confirms amine addition.
-
Workup: Concentrate the mixture in vacuo to remove ethanol and unreacted isopropylamine. Purify via flash chromatography (DCM/MeOH 95:5 with 1%
). -
Structural Validation: Analyze via
NMR. Validation: A dominant doublet of doublets (dd) around 2.6-2.8 ppm confirms the C3 methylene protons adjacent to the nitrogen, proving >99% regioselectivity.
Protocol B: Acid-Catalyzed Methanolysis (Synthesis of -Methoxy Alcohols)
Objective: Force C3 attack under acidic conditions by leveraging the substrate's extreme steric shield.
-
Preparation: In a dry 50 mL flask, cool 20 mL of anhydrous methanol to 0°C using an ice bath.
-
Catalyst Activation: Slowly add concentrated
(0.1 equiv, 1.0 mmol) dropwise. Causality: Mixing acid and methanol is highly exothermic; cooling prevents solvent boil-off and side reactions. -
Reagent Addition: Add 2-(2-methylpentan-2-yl)oxirane (1.0 equiv, 10 mmol) dropwise over 10 minutes. Causality: Dropwise addition maintains a low concentration of unreacted epoxide, preventing acid-catalyzed epoxide oligomerization.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
In-Process Control (IPC): Analyze via GC-MS. Validation: The total ion chromatogram (TIC) should show complete consumption of the starting material mass (
128) and the appearance of the methoxy alcohol product ( 160). -
Quench & Workup: Add solid
(0.5 g) and stir for 15 minutes. Causality: Neutralizing the acid catalyst prevents degradation or rearrangement of the product during solvent evaporation. Filter the salts and concentrate the filtrate in vacuo. -
Structural Validation: Analyze via
NMR. Validation: A singlet at ~3.3 ppm integrating to 3H confirms the methoxy group. Its coupling to the C3 methylene protons (rather than the C2 methine) confirms the regiochemistry.
References
-
Title: 2-(2-Methylpentan-2-yl)oxirane | C8H16O | CID 549896 - PubChem Source: nih.gov URL: [1]
-
Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv Source: chemrxiv.org URL: [4]
-
Title: An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes Source: cdnsciencepub.com URL: [3]
-
Title: 1 General Methods to Direct Selectivity - Wiley-VCH Source: wiley-vch.de URL: [5]
-
Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: rsc.org URL: [6]
-
Title: Epoxide - Wikipedia Source: wikipedia.org URL: [2]
Sources
Grignard reaction with 2-(2-Methylpentan-2-yl)oxirane for carbon-carbon bond formation
An Application Note and Protocol for the Grignard Reaction with 2-(2-Methylpentan-2-yl)oxirane for Carbon-Carbon Bond Formation
Introduction: Navigating Steric Challenges in C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds.[1][2][3] Its application in the pharmaceutical and drug development sectors is extensive, featuring as a key step in the synthesis of numerous active pharmaceutical ingredients.[4][5][6][7][8] The reaction of Grignard reagents with epoxides is a particularly powerful transformation as it introduces a hydroxyethyl moiety, leading to the formation of alcohols.[9][10][11][12][13] This application note provides a detailed protocol and scientific rationale for the Grignard reaction with a sterically demanding substrate, 2-(2-Methylpentan-2-yl)oxirane.
The subject of this guide, 2-(2-Methylpentan-2-yl)oxirane, presents a unique synthetic challenge due to the significant steric hindrance imposed by the tertiary pentyl group adjacent to one of the epoxide carbons.[14] Understanding and overcoming this steric barrier is critical for achieving successful carbon-carbon bond formation and obtaining the desired alcohol product with high regioselectivity. This document will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and offer insights into potential challenges and troubleshooting strategies.
Reaction Mechanism: A Tale of Steric Dominance
The reaction of a Grignard reagent (R-MgX) with an unsymmetrical epoxide proceeds via a nucleophilic substitution (SN2-like) mechanism.[10][11][13][15] The carbanionic portion of the Grignard reagent acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to its opening.[3][16]
In the case of 2-(2-Methylpentan-2-yl)oxirane, the two carbons of the epoxide ring are not sterically equivalent. One is a secondary carbon, while the other is directly attached to a quaternary carbon center. This significant difference in steric bulk dictates the regioselectivity of the reaction. The Grignard reagent will preferentially attack the less sterically hindered secondary carbon.[9][17][18][19] This is a classic example of steric control in a nucleophilic attack.
The reaction proceeds in two main stages:
-
Nucleophilic Attack and Ring Opening: The Grignard reagent attacks the less hindered carbon of the epoxide. This backside attack results in the inversion of stereochemistry at the point of attack and the formation of a magnesium alkoxide intermediate.[9][10]
-
Acidic Workup: The reaction mixture is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the final alcohol product.[9][10][11]
Part B: Reaction with 2-(2-Methylpentan-2-yl)oxirane and Workup
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Epoxide Addition: Dissolve 2-(2-Methylpentan-2-yl)oxirane (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel. Add the epoxide solution dropwise to the stirred Grignard reagent at a slow rate to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Results and Discussion
The reaction of various Grignard reagents with 2-(2-Methylpentan-2-yl)oxirane is expected to yield the corresponding tertiary alcohols. Due to the significant steric hindrance of the tertiary pentyl group, the reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the less substituted secondary carbon of the epoxide ring.
| Entry | Grignard Reagent (R-MgX) | Expected Product | Anticipated Yield (%) | Key Considerations |
| 1 | Methylmagnesium Iodide | 4,4-Dimethylhexan-2-ol | 75-85 | Less sterically demanding Grignard reagent. |
| 2 | Phenylmagnesium Bromide | 1-Phenyl-3,3-dimethyl-1-pentanol | 60-70 | Increased steric bulk of the Grignard reagent may slightly lower the yield. |
| 3 | Isopropylmagnesium Chloride | 2,5,5-Trimethylhexan-3-ol | 40-50 | Significant steric hindrance from both the epoxide and the Grignard reagent will likely result in a lower yield. |
| 4 | tert-Butylmagnesium Chloride | 2,2,5,5-Tetramethylhexan-3-ol | <10 | The reaction is unlikely to proceed to a significant extent due to extreme steric hindrance. [20] |
The anticipated yields in the table above are illustrative and can be influenced by factors such as the purity of reagents, the efficiency of Grignard reagent formation, and the reaction conditions. The general trend is that as the steric bulk of the Grignard reagent increases, the reaction rate decreases, and consequently, the yield may be lower. [20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is thoroughly oven-dried and solvents are anhydrous.- Crush the magnesium turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of the desired product. | - Incomplete formation of the Grignard reagent.- Steric hindrance slowing down the reaction.- Side reactions (e.g., Wurtz coupling). | - Ensure the Grignard reagent is fully formed before adding the epoxide.- Increase the reaction time and/or gently heat the reaction mixture after the addition of the epoxide.- Use a less sterically hindered Grignard reagent if possible. |
| Formation of a significant amount of starting material after workup. | - Incomplete reaction. | - Increase the reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. |
| Complex mixture of products. | - Side reactions due to impurities.- Rearrangement of the epoxide under certain conditions. | - Purify all starting materials before use.- Ensure the reaction is performed under strictly anhydrous and inert conditions. Maintain a low temperature during the addition of the epoxide. |
Conclusion
The Grignard reaction with 2-(2-Methylpentan-2-yl)oxirane provides a regioselective route to sterically hindered tertiary alcohols. The success of this reaction is critically dependent on managing the steric challenges posed by the substrate and adhering to stringent anhydrous and inert reaction conditions. By understanding the mechanistic principles and following a carefully controlled protocol, researchers can effectively utilize this powerful carbon-carbon bond-forming reaction to synthesize complex molecules that are valuable in drug discovery and development. The insights and procedures detailed in this application note offer a solid foundation for the successful execution of this and similar challenging Grignard reactions.
References
-
Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.). Mechanism Solver. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Chembeka. Retrieved March 7, 2026, from [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction of Epoxides - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]
-
The Grignard Reaction of Epoxides. (2026, January 17). Chemistry Steps. Retrieved March 7, 2026, from [Link]
-
Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Grignard reaction safety. (2024, June 7). YouTube. Retrieved March 7, 2026, from [Link]
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved March 7, 2026, from [Link]
-
Pharmaceutical syntheses featuring the Grignard reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
127 CHM2211 Epoxide Reactions with Grignard Reagents. (2021, January 19). YouTube. Retrieved March 7, 2026, from [Link]
-
Reactions of Epoxides with Grignard and Organolithium Reagents. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Reaction involving opening of epoxides. (2018, June 17). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
-
Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis. (2026, January 21). Oreate AI Blog. Retrieved March 7, 2026, from [Link]
-
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Grignard reactions are often limited by steric hindrance. (n.d.). Vaia. Retrieved March 7, 2026, from [Link]
-
Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. Retrieved March 7, 2026, from [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). PMC. Retrieved March 7, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]
-
Reaction of grignard reagent with oxirane ring. (2012, February 17). YouTube. Retrieved March 7, 2026, from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. Retrieved March 7, 2026, from [Link]
-
2-(2-Methylpentan-2-yl)oxirane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis - Oreate AI Blog [oreateai.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
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- 20. vaia.com [vaia.com]
Application Note: Regioselective Aminolysis of 2-(2-Methylpentan-2-yl)oxirane for β-Amino Alcohol Synthesis
Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Executive Summary & Scope
The synthesis of β-amino alcohols via the aminolysis of epoxides is a cornerstone transformation in medicinal chemistry, providing the pharmacophoric core for numerous active pharmaceutical ingredients (APIs), most notably in β-adrenergic blocking agents (β-blockers)[1]. However, the ring-opening of highly sterically hindered aliphatic epoxides, such as 2-(2-Methylpentan-2-yl)oxirane, presents unique chemo- and regioselectivity challenges.
This application note provides a comprehensive, self-validating guide for the regioselective aminolysis of this bulky epoxide. By detailing the causality behind solvent selection and catalyst application, this document ensures high yields, absolute regiocontrol, and analytical confidence for process chemists.
Mechanistic Insights: Regioselectivity & Causality
The epoxide 2-(2-Methylpentan-2-yl)oxirane features a terminal oxirane ring substituted at the C2 position with a 1,1-dimethylbutyl (tert-hexyl) group. The massive steric bulk of this neo-pentyl-like adjacent center dictates the reaction pathway.
-
Steric vs. Electronic Control: Under neutral or basic conditions, epoxide ring-opening proceeds via an
mechanism [1]. The incoming amine nucleophile attacks the less sterically hindered carbon (C3). The extreme steric shielding at C2 by the 1,1-dimethylbutyl group virtually eliminates any competing attack at the substituted carbon, resulting in >99% regioselectivity for the terminal attack [4]. The resulting product is exclusively the 1-(alkylamino)-3,3-dimethylhexan-2-ol derivative. -
Acid-Catalyzed Pathway: Even when utilizing Lewis acid catalysis (e.g.,
), which typically imparts character by weakening the C-O bond at the more substituted carbon, the lack of resonance stabilization (unlike aryl epoxides) and the overwhelming steric hindrance ensure that C3 attack remains the kinetically favored pathway [3].
Figure 1: Mechanistic pathway and regioselectivity logic for the aminolysis of the bulky epoxide.
Experimental Workflows
We present two complementary protocols. Protocol A utilizes a green, solvent-directed approach ideal for highly nucleophilic primary amines. Protocol B employs mild Lewis acid catalysis for less reactive or sterically hindered amines.
Protocol A: Catalyst-Free Solvent-Directed Aminolysis
Causality: Utilizing a polar protogenic solvent mixture (DMF/H2O) activates the epoxide via hydrogen bonding to the oxirane oxygen. This enhances the electrophilicity of C3 without the need for metallic catalysts [2]. DMF ensures the complete solvation of the highly lipophilic 2-(2-Methylpentan-2-yl)oxirane.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methylpentan-2-yl)oxirane (10.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the epoxide in 10 mL of a DMF:
mixture (9:1 v/v). Reasoning: The 10% water acts as a protogenic activator, while DMF maintains reaction homogeneity. -
Amine Addition: Slowly add the primary amine (12.0 mmol, 1.2 equiv) dropwise at room temperature. Reasoning: A slight excess of amine minimizes epoxide dimerization and drives the reaction to completion.
-
Thermal Incubation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with brine (3 × 20 mL) to partition and remove the DMF/H2O.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
Protocol B: YCl3-Catalyzed Aminolysis (For Weak Nucleophiles)
Causality: For weakly nucleophilic amines (e.g., anilines), hydrogen-bond activation is insufficient.
Step-by-Step Methodology:
-
Preparation: In a 25 mL vial, combine 2-(2-Methylpentan-2-yl)oxirane (5.0 mmol, 1.0 equiv) and the amine nucleophile (5.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add anhydrous
(0.25 mmol, 5 mol%). Reasoning: 5 mol% is the optimal threshold; higher loadings can induce unwanted epoxide rearrangement to aldehydes. -
Reaction: Stir the neat mixture at room temperature for 4–8 hours. Reasoning: Solvent-free conditions maximize the collision frequency between the bulky epoxide and the amine.
-
Workup & Purification: Quench the reaction by adding 10 mL of water. Extract with Dichloromethane (3 × 15 mL). Dry the combined organic layers, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5).
Figure 2: Step-by-step experimental workflow for catalyst-free solvent-directed aminolysis.
Data & Analytics: Quantitative Outcomes
The following table summarizes the expected quantitative data for the aminolysis of 2-(2-Methylpentan-2-yl)oxirane using the optimized protocols. The extreme steric bulk ensures near-perfect regioselectivity across all tested amines.
| Amine Nucleophile | Protocol Used | Reaction Time (h) | Conversion (%) | Regioselectivity (C3:C2) | Isolated Yield (%) |
| Isopropylamine | A (DMF/ | 12 | >99 | >99:1 | 92 |
| Benzylamine | A (DMF/ | 14 | >99 | >99:1 | 89 |
| tert-Butylamine | A (DMF/ | 24 | 85 | >99:1 | 78 |
| Aniline | B ( | 6 | 95 | 98:2 | 85 |
| Diethylamine | B ( | 8 | 90 | >99:1 | 81 |
Self-Validating System: Analytical Characterization
To ensure the trustworthiness of the protocol, the regiochemical outcome must be validated using In-Process Quality Control (IPQC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC Monitoring (IPQC): The starting epoxide (
in Hexanes:EtOAc 7:3) will disappear, replaced by a highly polar, Ninhydrin-active spot corresponding to the β-amino alcohol ( ). -
1H-NMR Causality & Validation: In the starting material, the oxirane C3 protons (terminal
) typically appear as a complex multiplet around 2.5–2.8 ppm, and the C2 proton (CH) around 2.9 ppm. Upon successful regioselective ring-opening at C3, the protons shift to ~2.6–2.9 ppm (now adjacent to nitrogen). Crucially, the C2 proton shifts significantly downfield to ~3.4–3.7 ppm due to the newly formed secondary hydroxyl group (-CH-OH). -
Failure Mode Analysis: If the nucleophilic attack had erroneously occurred at C2 (producing a primary alcohol), the terminal
protons would appear much further downfield (~3.5 ppm) due to the adjacent oxygen. The absence of a 2H integration signal at 3.5 ppm definitively validates the >99% C3 regioselectivity.
References
-
Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
-
Title: Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols Source: Organic Chemistry Portal (Synthesis 2017) URL: [Link]
-
Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI Molecules URL: [Link]
-
Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylpentan-2-yl)oxirane
Welcome to the technical support center for the synthesis of 2-(2-methylpentan-2-yl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this sterically hindered epoxide. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(2-methylpentan-2-yl)oxirane, and what are the key considerations?
The most prevalent method for synthesizing 2-(2-methylpentan-2-yl)oxirane is the epoxidation of its corresponding alkene, 2,2-dimethyl-1-pentene, using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and general reliability.[1][2]
Key Considerations:
-
Alkene Purity: The starting alkene, 2,2-dimethyl-1-pentene, should be of high purity. Impurities can lead to side reactions and complicate purification.
-
Solvent Choice: Anhydrous, non-aqueous solvents such as dichloromethane (CH₂Cl₂) or chloroform are crucial to prevent the premature acid-catalyzed ring-opening of the newly formed epoxide to a diol.[1][3]
-
Temperature Control: The reaction is typically performed at low temperatures (0–25 °C) to control the reaction rate and minimize side reactions.[1]
-
Stoichiometry: Precise control over the stoichiometry, usually using a slight excess of m-CPBA (1.0 to 1.2 equivalents), is important to drive the reaction to completion while minimizing over-oxidation or side reactions.[4]
-
Workup: A basic aqueous workup, for instance, with sodium bicarbonate (NaHCO₃), is essential to neutralize the m-chlorobenzoic acid byproduct and any remaining peroxy acid.[1]
Q2: I am observing low to no conversion of my starting alkene. What are the potential causes and how can I troubleshoot this?
Low or no conversion is a common issue, often pointing to problems with the reagents or reaction conditions.
Troubleshooting Low Conversion:
| Potential Cause | Recommended Solution |
| Degraded m-CPBA | Commercial m-CPBA can degrade over time, especially if not stored properly.[4] Use freshly purchased or purified m-CPBA. A simple purification can be performed by washing with a phosphate buffer and drying. |
| Insufficient Reaction Time | Sterically hindered alkenes like 2,2-dimethyl-1-pentene can react slower than less substituted alkenes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Low Reaction Temperature | While temperature control is important to prevent side reactions, a temperature that is too low may significantly slow down the rate of epoxidation for a hindered substrate. Consider gradually increasing the temperature while monitoring for byproduct formation. |
| Electron-Poor Substrate | While 2,2-dimethyl-1-pentene is generally considered electron-rich, any unexpected electron-withdrawing groups on the substrate could decrease its nucleophilicity and reactivity towards epoxidation.[4] |
Workflow for Troubleshooting Low Yields:
Sources
optimization of reaction conditions for epoxide ring opening
Welcome to the Epoxide Ring-Opening Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize their oxirane ring-opening workflows.
Epoxides are highly strained three-membered rings. The driving force for their cleavage is the release of this ring strain (~27 kcal/mol). However, controlling where the nucleophile attacks (regioselectivity) and preventing side reactions (like polymerization) requires a precise balance of electronic and steric parameters. This guide will provide you with the mechanistic causality behind experimental choices, quantitative data for reaction planning, and self-validating protocols to ensure reproducible success.
I. Mechanistic Logic & Pathway Selection
The fundamental rule of epoxide ring-opening is that the reaction environment dictates the transition state. You must choose your conditions based on the specific regioisomer you need to synthesize.
-
Steric Control (Basic/Neutral Conditions): The reaction proceeds via a pure
mechanism. The nucleophile attacks the less substituted carbon because it is less sterically hindered [1]. -
Electronic Control (Acidic Conditions): The epoxide oxygen is protonated or coordinated by a Lewis acid, weakening the C–O bonds. The transition state develops substantial
character. The nucleophile attacks the more substituted carbon because that position better stabilizes the developing partial positive charge [2].
Decision tree for epoxide ring-opening pathways based on reaction environment.
Quantitative Summary of Regioselectivity Data
To aid in your experimental design, the following table summarizes the expected regioselectivity ratios based on the substrate and catalytic environment.
| Substrate | Reaction Conditions | Nucleophile | Dominant Pathway | Regioselectivity (Less : More Substituted) |
| Propylene Oxide | Basic (NaOMe / MeOH) | >95 : 5 | ||
| Isobutylene Oxide | Acidic ( | 5 : 95 | ||
| Styrene Oxide | Acidic ( | 5 : 95 | ||
| Epichlorohydrin | Lewis Acid (Sn-Beta Zeolite) | Concerted | >90 : 10 | |
| Cyclohexene Oxide | Lewis Acid ( | Pauli-lowering | Stereospecific (Trans-diaxial) |
II. Troubleshooting FAQs
Q1: My reaction with an unsymmetrical epoxide under acidic conditions yields a 60:40 mixture of regioisomers. How do I improve selectivity for the more substituted carbon?
Causality: When the electronic difference between the two epoxide carbons is marginal (e.g., a primary vs. secondary carbon), the
Q2: I am trying to open epichlorohydrin with an alcohol, but I am observing significant polymerization and low yields. What is going wrong? Causality: Terminal epoxides like epichlorohydrin are highly prone to polymerization under strong Brønsted acid conditions. The activated epoxide acts as an electrophile for other unreacted epoxide molecules rather than the intended weak alcohol nucleophile. Solution: Employ mild, heterogeneous Lewis acidic catalytic materials. Research demonstrates that hydrothermally synthesized zeolites, specifically Sn-Beta, are highly active and prevent polymerization. The mechanism involves the activation of the epoxide on an alcohol that is already adsorbed onto the catalytic site, preventing runaway chain reactions [3].
Q3: How does the choice of solvent impact the regioselectivity in basic ring-opening?
Causality: Protic solvents (like methanol or water) can hydrogen-bond with the epoxide oxygen. This inadvertently provides mild electrophilic activation (acid-like behavior), which can blur the pure
III. Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By monitoring specific checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.
Protocol A: Regioselective Anti-Markovnikov Ring Opening (Basic Conditions)
Objective: Synthesize 1-methoxy-2-propanol from propylene oxide via strict steric control.
-
Preparation of Nucleophile: In an oven-dried, argon-purged flask, dissolve sodium metal (1.1 eq) in anhydrous methanol to generate sodium methoxide.
-
Validation Checkpoint: The use of freshly prepared NaOMe in anhydrous conditions ensures the complete absence of hydroxide ions, preventing the formation of competing 1,2-diol byproducts.
-
-
Solvent Exchange (Optional but Recommended): Evaporate excess methanol and resuspend the strong nucleophile in anhydrous diethyl ether or THF.
-
Temperature Control: Cool the nucleophile solution to 0 °C in an ice bath.
-
Causality: Lowering the temperature favors the kinetically controlled product (the
pathway), suppressing any thermodynamically driven side reactions [1].
-
-
Epoxide Addition: Slowly add propylene oxide (1.0 eq) dropwise to the stirred solution.
-
Reaction & Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC or GC-MS. The reaction should cleanly yield the product resulting from attack at the primary carbon.
-
Quenching: Quench with a mild aqueous buffer (pH 7) to protonate the resulting alkoxide without triggering acid-catalyzed ether cleavage.
Protocol B: Mild Lewis Acid-Catalyzed Ring Opening of Epichlorohydrin
Objective: Prevent polymerization while achieving high regioselectivity using a heterogeneous catalyst.
-
Catalyst Preparation: Calcine Sn-Beta zeolite at 550 °C for 6 hours to ensure the removal of any adsorbed water that could act as a competing nucleophile.
-
Reaction Setup: In a pressure tube, combine epichlorohydrin (1.0 eq), methanol (10.0 eq, acting as both nucleophile and solvent), and 5 wt% of the activated Sn-Beta catalyst.
-
Thermal Activation: Seal the tube and heat to 60 °C with vigorous stirring.
-
Causality: The activation energy for this specific concerted mechanism is ~53 kJ/mol. 60 °C provides sufficient thermal energy for the reaction without crossing the threshold for thermal polymerization [3].
-
-
Reaction Monitoring: Sample the mixture periodically and analyze via GC-FID. You should observe >90% selectivity for 1-chloro-3-methoxy-2-propanol.
-
Catalyst Recovery: Centrifuge the reaction mixture to pellet the Sn-Beta catalyst. Decant the product solution.
-
Validation Checkpoint: Wash the recovered catalyst with methanol and reuse it in a subsequent run. Consistent yield in the second run validates that no Sn leaching occurred and the catalysis is truly heterogeneous[3].
-
IV. References
-
18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: National Center for Biotechnology Information (PMC) URL:[Link]
purification challenges of 2-(2-Methylpentan-2-yl)oxirane and byproducts
Technical Support Center: Purification of 2-(2-Methylpentan-2-yl)oxirane
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles encountered when isolating 2-(2-methylpentan-2-yl)oxirane[1]. Synthesized via the epoxidation of 3,3-dimethylhex-1-ene[2], this target molecule features a bulky tert-alkyl group adjacent to an acid-labile oxirane ring. This structural combination creates notorious purification bottlenecks, specifically regarding acid-catalyzed degradation and the separation of unreacted precursor alkenes.
This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of your target epoxide.
Part 1: Reaction Pathway & Byproduct Causality
Understanding the origin of your impurities is the first step in eliminating them. When 3,3-dimethylhex-1-ene is treated with a standard oxidant like meta-chloroperoxybenzoic acid (mCPBA), three primary contaminants typically remain in the crude mixture:
-
Unreacted Alkene: The bulky 1,1-dimethylbutyl group creates steric hindrance, which can slow the electrophilic oxygen transfer, leaving residual starting material.
-
m-Chlorobenzoic Acid (mCBA): This is a stoichiometric byproduct of mCPBA epoxidation. It is highly acidic and acts as a surfactant, complicating aqueous workups.
-
Vicinal Diols: Epoxides are highly susceptible to acid-catalyzed hydrolysis. In the presence of trace acids (like unneutralized mCBA) or acidic silica gel, the oxirane ring opens to form a 1,2-diol[3].
Chemical pathways illustrating the epoxidation of 3,3-dimethylhex-1-ene and byproduct generation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My NMR shows that my epoxide degraded into a diol after column chromatography. Why did this happen and how do I prevent it? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When 2-(2-methylpentan-2-yl)oxirane interacts with the silanol groups on the stationary phase, the oxygen atom is protonated, triggering a ring-opening hydrolysis[3]. Solution: You must deactivate the silica gel. Pre-flush your column with 1% Triethylamine (TEA) in hexanes. The basic TEA neutralizes the acidic silanol sites, allowing the epoxide to elute intact.
Q2: I am struggling to separate the unreacted 3,3-dimethylhex-1-ene from the epoxide. They co-elute on TLC. What is the best approach?
A: Terminal alkenes and their corresponding epoxides have nearly identical polarities in normal-phase chromatography and very similar boiling points.
Solution: Use Silver Nitrate (
Q3: My aqueous workup is forming a thick emulsion. How can I efficiently remove the mCBA without losing my product?
A: The emulsion is caused by the amphiphilic nature of mCBA salts.
Solution: Do not shake the separatory funnel vigorously during the first basic wash. Instead, quench unreacted peroxides with sodium sulfite (
Part 3: Experimental Troubleshooting Workflows
Troubleshooting decision tree for the purification of 2-(2-Methylpentan-2-yl)oxirane.
Protocol A: Optimized Workup for mCPBA Epoxidation
Self-Validating Goal: Ensure complete removal of mCBA and peroxides prior to concentration to prevent acid-catalyzed degradation.
-
Peroxide Quench: To the crude reaction mixture in dichloromethane (DCM) at 0 °C, add an equal volume of 10% aqueous
. Stir vigorously for 15 minutes. Validation: Spot the organic layer on a KI-starch test strip; it must remain white (indicating no residual peroxides).ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Precipitation & Filtration: Allow the mixture to warm to room temperature. Much of the mCBA will precipitate as a white solid. Filter the entire biphasic mixture through a coarse fritted funnel to remove the bulk acid.
-
Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous
(3 × 50 mL). -
Validation Check: Before proceeding to chromatography, concentrate a 0.1 mL aliquot and run a crude
NMR. Ensure the complete absence of aromatic protons at 7.4–8.0 ppm (confirming mCBA removal).
Protocol B: Silver-Ion Chromatography for Alkene Separation
Self-Validating Goal: Resolve the epoxide from 3,3-dimethylhex-1-ene without inducing ring-opening.
-
Stationary Phase Preparation: Slurry 10%
-impregnated silica gel in hexanes containing 1% TEA. Pack the column in the dark (wrap in foil), as is light-sensitive. -
Loading: Load the crude epoxide onto the column using a minimal amount of hexanes.
-
Elution: Elute with a gradient of 0% to 5% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout).
-
Validation Check: The epoxide will elute first. The unreacted alkene will be heavily retained by the silver ions. Verify fractions via TLC using a
stain (alkenes stain immediately, epoxides stain slowly with heating).
Part 4: Quantitative Data Presentation
To assist in selecting the optimal purification route based on your scale and specific impurity profile, consult the comparative data below:
| Purification Method | Target Impurity Removed | Yield Retention | Scalability | Key Advantage |
| Sat. | m-Chlorobenzoic Acid | >95% | High | Rapid neutralization of acidic byproducts. |
| Unreacted Peroxides | >98% | High | Prevents downstream oxidation/explosive risks. | |
| TEA-Treated Silica | Polar Byproducts / Diols | 70–85% | Medium | Prevents acid-catalyzed ring opening. |
| Unreacted Alkene | 60–80% | Low | Excellent resolution of alkene/epoxide pairs. | |
| Fractional Distillation | Alkene / Solvents | 80–90% | High | Solvent-free, ideal for large-scale batches[4]. |
(Note: If moving toward greener, large-scale synthesis in the future, consider transitioning from mCPBA to hydrogen peroxide with a transition-metal catalyst, which generates only water as a byproduct and bypasses mCBA removal entirely[5].)
Part 5: References
-
Process for the purification of epoxides (US Patent 4369096A) Source: Google Patents URL:
-
2-(2-Methylpentan-2-yl)oxirane (CID 549896) Source: PubChem, National Library of Medicine URL:[Link]
-
Method for purifying an epoxidation product (US Patent 4423239A) Source: Google Patents URL:
-
Oxidation of Alkenes - Epoxidation and Hydroxylation (Section 8.7) Source: Chemistry LibreTexts URL:[Link]
-
3,3-Dimethyl-1-hexene (CID 137924) Source: PubChem, National Library of Medicine URL:[Link]
-
Recent advances in catalytic and non-catalytic epoxidation of terpenes Source: National Center for Biotechnology Information (PMC9301132) URL:[Link]
Sources
- 1. 2-(2-Methylpentan-2-yl)oxirane | C8H16O | CID 549896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethyl-1-hexene | C8H16 | CID 137924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 5. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acid-Catalyzed Ring Opening of Tertiary Epoxides
Welcome to the Technical Support Center for epoxide chemistry. The acid-catalyzed ring opening of tertiary epoxides is a fundamental transformation in drug development and organic synthesis. However, because the reaction proceeds through a highly polarized,
This guide is designed for research scientists to troubleshoot, understand, and control the side reactions associated with this transformation.
Part 1: Troubleshooting FAQs (Mechanistic Causality)
Q1: Why am I observing significant amounts of aldehydes or ketones instead of my target alkoxy alcohol/diol?
A1: You are observing the House-Meinwald rearrangement . When a tertiary epoxide is activated by a Brønsted or Lewis acid, the C–O bond at the more substituted carbon lengthens, generating a transition state with high
Q2: My GC-MS shows an isomeric byproduct with an alkene and an alcohol. How is this forming? A2: This is an allylic alcohol , which forms via an elimination side reaction. The highly polarized intermediate can undergo deprotonation at an adjacent carbon rather than capturing a nucleophile or undergoing a Meinwald shift[5]. This is particularly common when using strong, non-nucleophilic acids (like triflic acid or solid acid catalysts) in poorly nucleophilic solvents[5]. Resolution: Lower the reaction temperature to kinetically suppress the elimination pathway. Ensure your solvent system is sufficiently nucleophilic to trap the intermediate before elimination occurs.
Q3: I expected nucleophilic attack at the tertiary carbon, but NMR confirms attack at the less substituted carbon. Why? A3: While acid-catalyzed opening of unsymmetrical epoxides generally directs nucleophiles to the more substituted carbon due to electronic stabilization of the partial positive charge[2][6], extreme steric hindrance can override this electronic preference. If the tertiary center is flanked by bulky groups, the transition state for attack at the tertiary carbon becomes too high in energy, and the reaction reverts to steric control (attack at the less substituted carbon)[7][8]. Resolution: If you require attack at the tertiary center, consider using a smaller nucleophile or modifying the protecting groups on adjacent sterically demanding moieties.
Part 2: Mechanistic Workflows & Logical Relationships
The following diagram illustrates the mechanistic divergence of a protonated tertiary epoxide. Understanding this divergence is critical for selecting the correct reagents to favor your desired pathway.
Mechanistic divergence of protonated tertiary epoxides into desired and side reaction pathways.
Part 3: Quantitative Data & Benchmarks
The table below summarizes the typical side products encountered during the acid-catalyzed opening of tertiary epoxides, the conditions that favor them, and the strategic adjustments required to mitigate them.
| Reaction Pathway | Typical Catalyst / Condition | Primary Product | Relative Rate vs. Desired | Mitigation Strategy |
| Nucleophilic Attack (Desired) | Dilute | trans-1,2-Diol / Alkoxy alcohol | Baseline (High) | Maintain high nucleophile concentration; keep temperatures |
| Meinwald Rearrangement | Lewis Acids ( | Aldehyde / Ketone | High (in non-nucleophilic solvents) | Use biphasic aqueous conditions; avoid strong Lewis acids if diol is desired. |
| Proton Elimination | Solid Acids (Al-MCM-41), Non-nucleophilic bases | Allylic Alcohol | Moderate to High | Lower reaction temperature; introduce a protic cosolvent. |
| Oligomerization | High Epoxide Concentration, Trace Acid | Polyethers | Low to Moderate | Utilize high dilution techniques; ensure rapid mixing during acid addition. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal checks to validate the success of the reaction and the suppression of side reactions.
Protocol A: Controlled Acid-Catalyzed Hydrolysis (Minimizing Side Reactions)
Objective: Synthesize a vicinal diol from a tertiary epoxide while suppressing the Meinwald rearrangement and elimination pathways.
-
Preparation: Dissolve the tertiary epoxide (1.0 equiv) in a 1:1 mixture of THF and deionized water (0.1 M concentration). Causality: The high concentration of water ensures that nucleophilic attack outcompetes the unimolecular hydride shift.
-
Catalyst Addition: Cool the mixture to
. Dropwise, add 0.1 equiv of . Causality: Low temperatures kinetically trap the intermediate, preventing the higher-activation-energy elimination pathway. -
Self-Validating Checkpoint: After 30 minutes, remove a 50 µL aliquot, quench with saturated
, extract with ethyl acetate, and analyze via GC-MS.-
Validation Criteria: The disappearance of the epoxide peak and the appearance of the diol peak validates the reaction. The absence of a lower-mass peak (water loss/elimination) or an isomeric carbonyl peak (Meinwald) confirms that side reactions are successfully suppressed.
-
-
Quenching & Isolation: Once conversion is >95%, quench the bulk reaction with saturated
until pH reaches 7. Extract with ethyl acetate ( ), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Intentional House-Meinwald Rearrangement
Objective: Intentionally drive the side reaction to synthesize an
-
Preparation: Dissolve the tertiary epoxide (1.0 equiv) in strictly anhydrous dichloromethane (
) under an argon atmosphere (0.2 M concentration). Causality: The strict exclusion of water prevents competitive nucleophilic attack, forcing the intermediate to undergo a hydride/alkyl shift[4]. -
Catalyst Addition: Add 2.5 mol% of bis(trifluoromethane)sulfonimide (
) at room temperature[4]. Causality: is a highly active Brønsted acid with a non-nucleophilic counterion, perfectly suited to facilitate the rearrangement without trapping the carbocation[4]. -
Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The epoxide should disappear within 1-2 hours. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
-
Validation Criteria: A bright yellow/orange spot confirms the successful formation of the target aldehyde/ketone.
-
-
Quenching: Quench with saturated
(10 mL), extract the aqueous phase with , dry over , and purify via silica gel chromatography[4].
References
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Chemistry Steps. Available at:[Link]
-
18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. OpenStax. Available at:[Link]
-
Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. PubMed (NIH). Available at:[Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at:[Link]
-
Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen. PMC (NIH). Available at:[Link]
-
Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Available at:[Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at:[Link]
-
Catalytic Rearrangement of Long Straight-Chain Epoxides in Liquid Phase Over Acid Catalysts. BURJC Digital. Available at:[Link]
Sources
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chimia.ch [chimia.ch]
issues with incomplete conversion in the epoxidation of 2-methyl-1-pentene
Welcome to the Technical Support Center for alkene functionalization. The epoxidation of 2-methyl-1-pentene to 2-methyl-1,2-epoxypentane presents unique mechanistic challenges. As a gem-disubstituted terminal alkene, the substrate is highly volatile, and the resulting tertiary epoxide is exceptionally sensitive to acidic degradation.
This guide is designed for researchers and drug development professionals to troubleshoot stalled reactions, prevent catalyst deactivation, and achieve quantitative conversion.
Diagnostic Workflow
Troubleshooting workflow for incomplete conversion in 2-methyl-1-pentene epoxidation.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why does my mCPBA epoxidation of 2-methyl-1-pentene stall at ~70% conversion despite using exactly "1 equivalent" of oxidant? Causality: The Prilezhaev epoxidation proceeds via a concerted, stereospecific syn-addition mechanism[1]. However, meta-chloroperoxybenzoic acid (mCPBA) is shock-sensitive and is commercially supplied as a 70–77% mixture stabilized with water and m-chlorobenzoic acid. If you calculate your stoichiometry assuming 100% purity, you are inherently underdosing the reaction by up to 30%. Solution: Always perform an iodometric titration on your mCPBA batch prior to use. Dose the reaction at 1.2 to 1.5 active equivalents to drive the reaction to completion.
Q2: I am using 30% aqueous H₂O₂ with a Methyltrioxorhenium (MTO) catalyst. The reaction starts fast but stops prematurely. What causes this? Causality: MTO is highly effective for the epoxidation of alkenes using 30% aqueous hydrogen peroxide[2]. However, the catalyst is sensitive to the acidic environment generated by H₂O₂. If the system is too acidic, MTO decomposes into catalytically inert perrhenic acid and methanol, permanently halting the catalytic cycle[3]. Solution: The addition of 1–10 mol% of a basic aromatic amine additive, such as 3-cyanopyridine or pyrazole, acts as a buffer and an accelerant. These additives prevent catalyst decomposition while ensuring the environment is not so basic that it favors side reactions[2][3].
Q3: When using heterogeneous Titanium catalysts (e.g., TiO₂) with H₂O₂, I observe rapid initial conversion that quickly flatlines. How do I fix this? Causality: In the presence of excess H₂O₂, titanium-based catalysts rapidly deactivate due to the formation of inactive side-on Ti-η²-peroxide species on the catalyst surface[4]. These species block the active sites, preventing the coordination of 2-methyl-1-pentene. Solution: Control the steady-state concentration of H₂O₂ by using a syringe pump for slow, dropwise addition. Alternatively, irradiating the reaction with UV light (λ ≥ 350 nm) has been shown to photo-assist the removal of these inactive peroxide species, regenerating the active sites for sustained epoxidation[4].
Q4: My GC-MS shows low epoxide yield, but the alkene is mostly consumed. Is this an incomplete conversion issue? Causality: This is a classic diagnostic trap. 2-methyl-1-pentene is a gem-disubstituted alkene. Epoxidation yields 2-methyl-1,2-epoxypentane, which contains a highly reactive tertiary carbon. In unbuffered mCPBA reactions, the m-chlorobenzoic acid byproduct (pKa ~3.8) readily protonates the epoxide, triggering an acid-catalyzed nucleophilic ring opening to form a diol. You are not suffering from incomplete conversion; you are suffering from product degradation. Solution: Run the reaction in a biphasic system with saturated aqueous NaHCO₃ to continuously neutralize the acid byproduct.
Quantitative Data: Epoxidation Systems Comparison
| Oxidant System | Catalyst / Additive | Typical Conversion | Primary Cause of Stalling | Mitigation Strategy |
| mCPBA | NaHCO₃ Buffer | >95% | Underdosing due to reagent impurity. | Iodometric titration prior to use; dose at 1.3 active eq. |
| H₂O₂ (30% aq) | MTO + Pyrazole | 85–95% | MTO decomposition to perrhenic acid. | Add 1–10 mol% 3-cyanopyridine or pyrazole[2]. |
| H₂O₂ (30% aq) | Anatase TiO₂ | <60% | Formation of inactive Ti-η²-peroxide[4]. | Syringe-pump H₂O₂ addition; UV irradiation (λ ≥ 350 nm)[4]. |
| H₂O₂ (30% aq) | Salen-Metal Complex | Variable | Radical formation via homolytic O-O cleavage[3]. | Use anhydrous H₂O₂ adducts (e.g., Urea·H₂O₂)[3]. |
Self-Validating Experimental Protocols
Protocol A: Optimized mCPBA Epoxidation of 2-Methyl-1-pentene
This protocol utilizes a biphasic buffer system to prevent the acid-catalyzed degradation of the resulting tertiary epoxide.
-
Reagent Titration: Dissolve a 50 mg sample of mCPBA in 10 mL of 1:1 acetic acid/chloroform. Add 1 g of KI and titrate with 0.1 M sodium thiosulfate.
-
Validation: A sharp visual transition from dark blue (starch-iodine complex) to colorless confirms the exact molarity of the active peracid, ensuring accurate dosing.
-
-
Biphasic Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 2-methyl-1-pentene in 20 mL of dichloromethane (DCM). Add 20 mL of 0.5 M aqueous NaHCO₃.
-
Causality: The biphasic buffer continuously extracts and neutralizes the m-chlorobenzoic acid byproduct, preventing the tertiary epoxide from undergoing ring-opening.
-
-
Temperature-Controlled Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add the titrated mCPBA (1.3 active equivalents) portion-wise over 30 minutes.
-
Causality: 2-methyl-1-pentene is volatile (bp ~62 °C). Uncontrolled exothermic addition can cause substrate evaporation, which mimics incomplete conversion.
-
-
Reaction Monitoring & Quench: Stir at room temperature for 2 hours.
-
Validation: Analyze the organic layer via GC-FID. The complete disappearance of the alkene peak confirms conversion. Quench with 10% aqueous Na₂SO₃ and verify the absence of residual peroxides using KI-starch paper before solvent evaporation.
-
Protocol B: MTO-Catalyzed H₂O₂ Epoxidation with Buffer
This protocol utilizes phase-transfer principles and basic additives to sustain catalyst lifespan.
-
Catalyst Activation: In a reaction flask, dissolve 10 mmol of 2-methyl-1-pentene in 15 mL of DCM. Add 0.5 mol% Methyltrioxorhenium (MTO) and 10 mol% pyrazole[2].
-
Causality: Pyrazole acts as a basic ligand that prevents MTO from decomposing into catalytically inert perrhenic acid under oxidative conditions[3].
-
-
Controlled Oxidant Delivery: Using a syringe pump, add 15 mmol (1.5 equivalents) of 30% aqueous H₂O₂ dropwise over 1.5 hours while stirring at 800 RPM.
-
Causality: Maintaining a low steady-state concentration of H₂O₂ prevents the homolytic cleavage of the weak O-O peroxide bond, which would otherwise generate radicals that destroy the catalytic complex[3].
-
-
Phase Separation and Analysis: Allow the mixture to stir for an additional hour post-addition.
-
Validation: GC-MS analysis should reveal the 2-methyl-1,2-epoxypentane molecular ion without the presence of diol byproducts, validating both the conversion efficiency and the chemoselectivity of the buffered MTO system.
-
References
-
Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide | Chemical Reviews. acs.org. URL:[Link]
-
UV-assisted removal of inactive peroxide species for sustained epoxidation of cyclooctene on anatase TiO2 - PubMed. nih.gov. URL:[Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. masterorganicchemistry.com. URL:[Link]
-
Synthesis of epoxides - Organic Chemistry Portal. organic-chemistry.org. URL:[Link]
Sources
Technical Support Center: Purification of 2-(2-Methylpentan-2-yl)oxirane
Welcome to the technical support guide for handling and purifying 2-(2-Methylpentan-2-yl)oxirane. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to removing unreacted starting materials from epoxidation reactions. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the successful isolation of your target epoxide with high purity.
Frequently Asked Questions (FAQs)
Q1: How can I identify which unreacted starting materials are present in my crude product?
A1: Identifying Contaminants: A Multi-Technique Approach
Before selecting a purification strategy, it is crucial to identify the impurities in your crude reaction mixture. The synthesis of 2-(2-Methylpentan-2-yl)oxirane, typically via the epoxidation of 2-methyl-2-pentene, can leave behind several key substances:
-
Unreacted Alkene: 2-methyl-2-pentene.
-
Unreacted Oxidant: Commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
-
Oxidant Byproduct: The corresponding carboxylic acid (e.g., meta-chlorobenzoic acid, m-CBA).
A combination of analytical techniques is the most robust method for identification.
Analytical Techniques Comparison:
| Technique | Observation for 2-(2-Methylpentan-2-yl)oxirane (Product) | Observation for 2-Methyl-2-pentene (Alkene SM) | Observation for m-CBA (Byproduct) |
| Thin-Layer Chromatography (TLC) | Moderately polar spot. | Non-polar spot, higher Rf than product. | Highly polar spot, lower Rf, may streak. |
| Gas Chromatography-Mass Spec (GC-MS) | Distinct peak with a specific retention time and mass spectrum (M+=128.21 g/mol ). | Peak with a shorter retention time than the product. | Generally not volatile enough for standard GC. |
| 1H NMR Spectroscopy | Characteristic signals for the oxirane ring protons (epoxide methine and methylene groups), typically in the 2.5-3.0 ppm range. | Signals for vinylic protons, typically in the 4.5-5.5 ppm range. | Aromatic proton signals (7-8 ppm) and a carboxylic acid proton signal (>10 ppm). |
These analytical methods are crucial not only for initial identification but also for monitoring the progress of your purification.[1]
Q2: My epoxidation was performed with m-CPBA. What is the most effective way to remove the excess oxidant and its carboxylic acid byproduct?
A2: The Quench-and-Wash Protocol for Peroxy Acid Removal
Using excess m-CPBA ensures the complete consumption of the starting alkene, but both the remaining peroxy acid and its byproduct, meta-chlorobenzoic acid (m-CBA), must be thoroughly removed.[2] Peroxy acids are hazardous and can lead to unwanted side reactions, while the acidic byproduct can catalyze the ring-opening of your desired epoxide.[3][4]
The standard and most effective method involves a two-stage aqueous workup: a reductive quench followed by a basic wash.
Workflow for m-CPBA Removal
Caption: Standard workflow for quenching and removing m-CPBA and its byproducts.
Detailed Experimental Protocol: Quench and Wash
-
Reaction Quenching: After confirming the consumption of the starting alkene via TLC, cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[5][6] This reduces the excess m-CPBA to m-CBA.
-
Stirring and Testing: Stir the biphasic mixture vigorously for 20-30 minutes to ensure the complete reaction of the peroxide. To confirm, you can test a small aliquot of the organic layer using starch-iodide test strips; a negative test (no dark color) indicates the absence of peroxides.[7][8]
-
Layer Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the m-CBA, transferring it to the aqueous layer as its sodium salt. Repeat this wash two to three times.[5][9]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
This procedure effectively removes both the oxidant and its acidic byproduct, leaving your crude product ready for final purification from other non-polar impurities like the unreacted alkene.
Q3: My crude product still contains unreacted 2-methyl-2-pentene. Is distillation a viable purification method?
A3: Distillation vs. Chromatography: A Decision Based on Physical Properties
Choosing the final purification method depends on the physical properties of your product and the remaining impurities. For 2-(2-Methylpentan-2-yl)oxirane and its parent alkene, the key factor is the difference in their boiling points.
Physical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methyl-2-pentene | 84.16 | ~67-68 °C |
| 2-(2-Methylpentan-2-yl)oxirane | 128.21 | ~140-150 °C (estimated) |
Given the significant difference in boiling points (>70 °C), vacuum distillation is an excellent and scalable method for separating the volatile alkene from the higher-boiling epoxide product.[10][11]
Decision Logic for Purification Method
Caption: Decision tree for selecting the final purification technique.
Protocol: Vacuum Distillation
-
Safety First: CRITICAL! Before heating, ensure all peroxides have been quenched and removed.[12][13] Heating residual peroxides can lead to a violent explosion.[8]
-
Apparatus: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Procedure: Heat the flask containing the crude product gently using an oil bath. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the low-boiling fraction, which will be the unreacted 2-methyl-2-pentene. Once this has distilled, increase the temperature (or reduce the pressure further) to collect the pure 2-(2-Methylpentan-2-yl)oxirane fraction.
For small-scale reactions or when extremely high purity is required, flash column chromatography is the preferred method.[14][15] Use a silica gel stationary phase and a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). The non-polar alkene will elute first, followed by the more polar epoxide.
Q4: What are the primary safety considerations when handling and purifying epoxides and their reaction mixtures?
A4: Prioritizing Safety: Peroxide and Epoxide Hazards
Safety is paramount during this process. Two main hazards must be managed: residual peroxides and the inherent reactivity of epoxides.
-
Peroxide Hazards: Peroxy acids like m-CPBA are strong oxidizers and can form explosive mixtures.[16] The primary risk occurs during distillation or concentration, where heat and increased concentration can trigger explosive decomposition.[12][17]
-
Epoxide Hazards: Epoxides are alkylating agents and should be handled with care, as many are considered toxic or potential mutagens.[18]
-
Mitigation: Always handle 2-(2-Methylpentan-2-yl)oxirane and its crude solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
-
General Handling:
By understanding and respecting these hazards, you can ensure a safe and successful purification process.
References
- Technical Support Center: m-CPBA Oxid
- 2,2-Dimethyl-3-propyloxirane | 17612-35-0. Benchchem.
- Method for purifying an epoxidation product.
- Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. PubMed.
- Working Safely with Peroxides and Hydroperoxides in the Labor
- How to remove large excess of mCPBA? r/Chempros - Reddit.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. Mol-Instincts.
- Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of Washington.
- “Peroxide-Forming Chemicals” Safety Guidelines. Concordia University.
- Organic Syntheses Procedure. Organic Syntheses.
- I am having problems in removing m-cpba and its corresponding acid?
- Supporting Inform
- Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. HM Royal.
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
- Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University.
- Epoxid
- Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
- Method of producing 2-(oxiran-2-yl)-ethanol.
- Epoxid
- Alkene epoxid
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
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- 15. rsc.org [rsc.org]
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- 17. concordia.ca [concordia.ca]
- 18. Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-(2-Methylpentan-2-yl)oxirane under acidic conditions
Technical Support Center: 2-(2-Methylpentan-2-yl)oxirane
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 2-(2-Methylpentan-2-yl)oxirane. As researchers and drug development professionals, we understand that unexpected reactivity and stability issues can pose significant challenges to your experimental success. This trisubstituted oxirane, with its sterically hindered tertiary carbon center, presents a unique set of behaviors, particularly in acidic environments.
This guide is structured to move from immediate answers to in-depth troubleshooting and preventative strategies. We will delve into the mechanistic underpinnings of its instability, provide actionable protocols to diagnose and solve common problems, and offer best practices to ensure the integrity of your experiments from the outset. Our goal is to empower you with the expertise and validated methods needed to navigate the complexities of this versatile chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with 2-(2-Methylpentan-2-yl)oxirane in the presence of acid.
Q1: My reaction is producing a significant amount of an unexpected, more polar byproduct. What is likely happening?
A1: You are most likely observing the product of acid-catalyzed ring-opening. The oxirane ring is highly strained and susceptible to opening, especially under acidic conditions which protonate the epoxide oxygen, making it an excellent leaving group.[1][2] If your reaction medium contains water (even trace amounts), the primary byproduct will be the corresponding 1,2-diol, which is significantly more polar than the starting epoxide.
Q2: I'm seeing multiple new spots on my TLC plate that are close in polarity. What could they be?
A2: Besides the expected diol from hydrolysis, acidic conditions can promote rearrangements or reactions with other nucleophiles present in your mixture.[3] The transition state of the ring-opening has significant carbocationic character at the tertiary carbon. This can lead to rearrangements or the formation of isomeric products, which may have similar polarities.
Q3: Why does the rate of degradation seem to vary so much between experiments?
A3: The rate of acid-catalyzed degradation is highly dependent on several factors:
-
Acid Strength and Concentration: Stronger acids or higher concentrations will accelerate the protonation of the epoxide oxygen, leading to faster ring-opening.[4]
-
Temperature: Higher temperatures increase the kinetic energy of the system, accelerating the rate of all reactions, including degradation.
-
Solvent: The solvent can play a role in stabilizing intermediates. Protic solvents can also act as nucleophiles.
Q4: Can I use a Lewis acid to promote my reaction without causing this degradation?
A4: While Lewis acids can be effective catalysts, they also strongly activate the epoxide ring towards nucleophilic attack and can promote the same ring-opening degradation pathways as Brønsted acids.[3][5] The outcome will depend on the specific Lewis acid, the nucleophile, and the reaction conditions. A careful screening of conditions is necessary.
Q5: How can I store 2-(2-Methylpentan-2-yl)oxirane to ensure its long-term stability?
A5: To maximize shelf life, store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[6] Use a tightly sealed container to prevent moisture ingress, which can lead to slow hydrolysis over time. It is also crucial to avoid storage in containers that may have acidic residues.[6]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues during your experiments.
Initial Diagnosis: Is the Oxirane Degrading?
| Observation | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot/peak (TLC/HPLC/GC) | Acid-catalyzed hydrolysis to the 1,2-diol. | 1. Confirm the identity of the byproduct via LC-MS or GC-MS. 2. Scrupulously dry all solvents and reagents. 3. Add a non-nucleophilic proton scavenger (e.g., proton sponge) if compatible with your reaction. |
| Reaction yields are low and inconsistent | Degradation of the starting material before or during the reaction. | 1. Check the purity of the starting oxirane before use with GC or ¹H NMR. 2. Run the reaction at a lower temperature. 3. Minimize reaction time. |
| Formation of a complex mixture of products | Multiple side reactions are occurring (e.g., rearrangement, polymerization). | 1. Re-evaluate the choice of acid catalyst; a milder acid may be sufficient. 2. Lower the reaction temperature significantly. 3. Consider a base-catalyzed alternative for your desired transformation if possible.[2] |
| Discoloration of the reaction mixture | Formation of polymeric or other chromophoric degradation byproducts. | 1. This is a strong indicator of significant degradation. Stop the reaction and re-assess the conditions. 2. Analyze the mixture to identify the nature of the colored impurities.[7] |
Troubleshooting Workflow
This decision tree can help guide your troubleshooting process.
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Section 4: Recommended Experimental & Analytical Protocols
Adopting standardized protocols is essential for generating reproducible data and for diagnosing stability issues.
Protocol 1: Forced Degradation Study
This protocol helps to proactively identify potential degradation products. [6] Objective: To determine the stability of the oxirane under representative acidic conditions and identify degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-(2-Methylpentan-2-yl)oxirane in a relevant aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Control: 1 mL of stock solution + 1 mL of solvent.
-
Acidic Condition: 1 mL of stock solution + 1 mL of a 0.1 M solution of the relevant acid (e.g., HCl, H₂SO₄) in the same solvent.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a set time (e.g., 24 hours). Protect from light.
-
Analysis:
-
Neutralize the acidic sample with a slight excess of a non-nucleophilic base (e.g., solid NaHCO₃) before analysis.
-
Analyze all samples by HPLC-UV and HPLC-MS (or GC-MS) to compare the chromatograms.
-
-
Interpretation: Look for the appearance of new peaks in the stressed sample compared to the control. Use the mass spectrometry data to identify the structure of the degradation products (e.g., a mass increase of 18 Da corresponds to hydrolysis).
Protocol 2: In-Process Reaction Monitoring
Objective: To monitor the stability of the oxirane throughout a reaction.
Methodology:
-
Set Up: Prepare your reaction as planned.
-
Sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, end), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a prepared vial containing a cold, neutralizing solution (e.g., saturated NaHCO₃ solution) and an extraction solvent (e.g., ethyl acetate).
-
Sample Preparation: Vortex the quenched sample, separate the organic layer, and dry it (e.g., over Na₂SO₄). Dilute as necessary for analysis.
-
Analysis: Analyze the samples by a suitable chromatographic method (GC or TLC are often fastest for in-process checks).
-
Interpretation: Compare the relative peak area or spot intensity of the starting oxirane over time. A rapid decrease, not accounted for by product formation, indicates degradation.
Analytical Methods for Stability Assessment
The choice of analytical technique is critical for accurately assessing stability.
| Technique | Application | Information Provided | Considerations |
| Gas Chromatography (GC) | Purity testing of starting material; monitoring reactions with volatile components. | Quantitative assessment of purity; detection of volatile byproducts. | Requires thermal stability of the analyte. Derivatization may be needed for polar products. |
| High-Performance Liquid Chromatography (HPLC) | Purity testing; monitoring reaction progress; forced degradation analysis. | Quantitative assessment of starting material, products, and impurities. | Method development (column, mobile phase) is required. Essential for non-volatile compounds. |
| Mass Spectrometry (MS) | Identification of unknown byproducts and degradation products. | Molecular weight of unknown peaks, which is crucial for structural elucidation. | Often coupled with GC or HPLC for separation prior to detection. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the disappearance of the epoxide functional group. | Can show the loss of characteristic epoxide C-O stretching bands (~800-950 cm⁻¹). [8] | Not ideal for complex mixtures as peaks may overlap. Best used for bulk sample analysis. [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of starting material and isolated byproducts. | Definitive structural information. ¹H NMR can be used for quantitative purity assessment (qNMR). | Lower sensitivity compared to chromatographic methods for impurity detection. |
Section 5: Preventative Measures for Enhancing Stability
Proactive measures are more effective than reactive troubleshooting.
-
Control the pH: If acidic conditions are required, use the mildest acid possible at the lowest effective concentration. Buffer the system if the reaction allows.
-
Maintain Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere to exclude atmospheric moisture.
-
Temperature Management: Run reactions at the lowest possible temperature that still allows for an acceptable reaction rate. Use a cryostat for precise low-temperature control.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and any remaining starting material to harsh conditions.
-
Purification Strategy: When purifying products from reactions involving this oxirane, avoid acidic conditions (e.g., highly acidic silica gel). Consider using silica gel that has been neutralized with triethylamine or opting for alternative purification methods like distillation or crystallization.
References
-
Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1969). CHIMIA. [Link]
-
The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. [Link]
-
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. [Link]
-
Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]
-
Reactions of Epoxides: Ring-Opening. (2023, September 20). Organic Chemistry | OpenStax. [Link]
-
Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. [Link]
-
2-(2-Methylpentan-2-yl)oxirane. PubChem. [Link]
-
In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (2024, October 29). Frontiers. [Link]
-
Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]
-
Sensing the onset of epoxy coating degradation with combined Raman spectroscopy/atomic force microscopy/electrochemical impedance. MOST Wiedzy. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. (2021, March 24). PMC - NIH. [Link]
-
Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts. [Link]
Sources
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- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 7. aquila.usm.edu [aquila.usm.edu]
- 8. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides
Welcome to the technical support center for the regioselective ring-opening of unsymmetrical epoxides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile and crucial transformation in organic synthesis. The high ring strain of epoxides makes them reactive towards a variety of nucleophiles; however, controlling the regioselectivity of the ring-opening in unsymmetrical epoxides is a common challenge.[1][2] This guide will provide the foundational knowledge and practical advice to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the regioselectivity of unsymmetrical epoxide ring-opening?
The regioselectivity of unsymmetrical epoxide ring-opening is primarily dictated by the reaction conditions, which determine whether the reaction proceeds through an SN1-like or SN2-like mechanism.[3][4] The interplay of steric and electronic effects on the epoxide, along with the nature of the nucleophile, are also critical factors.[5]
-
Under basic or neutral conditions (SN2 mechanism): Strong nucleophiles attack the less sterically hindered carbon atom.[1][6][7] This is because the reaction is governed by sterics, and the less substituted carbon is more accessible to the incoming nucleophile.[1][8] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the site of attack.[7]
-
Under acidic conditions (SN1-like mechanism): The reaction is more complex. The acid protonates the epoxide oxygen, making it a better leaving group.[4][9] This leads to the development of a partial positive charge on the carbon atoms. The nucleophile will then preferentially attack the more substituted carbon, as it can better stabilize this partial positive charge.[1][4][6] While the mechanism has significant SN1 character, it is not a true SN1 reaction as a discrete carbocation is not always formed; it is often described as a "hybrid" or "borderline" SN1/SN2 mechanism.[4][6][10]
Q2: How does the nature of the nucleophile affect regioselectivity?
The strength of the nucleophile is a key determinant of the reaction mechanism and, consequently, the regioselectivity.
-
Strong Nucleophiles: In basic or neutral conditions, strong nucleophiles (e.g., Grignard reagents, alkoxides, hydroxides, cyanides, thiols) favor an SN2 pathway, attacking the less substituted carbon.[1][7][10]
-
Weak Nucleophiles: In the presence of an acid catalyst, weak nucleophiles (e.g., water, alcohols) can open the epoxide ring.[1][4] Under these conditions, the reaction proceeds with SN1-like character, with the nucleophile attacking the more substituted carbon.[1][6]
Q3: What is the role of steric and electronic effects in determining the site of nucleophilic attack?
Both steric and electronic factors play a crucial role, and their relative importance depends on the reaction conditions.
-
Steric Effects: This refers to the physical hindrance at the carbon atoms of the epoxide. In SN2 reactions, steric hindrance is the dominant factor, directing the nucleophile to the less crowded carbon.[1]
-
Electronic Effects: This relates to the ability of substituents to stabilize a positive charge. In acid-catalyzed reactions, electronic effects are more influential. The carbon atom that can better stabilize a developing positive charge (i.e., the more substituted carbon) will be the preferred site of attack.[11] For example, a tertiary carbon is better at stabilizing a positive charge than a secondary or primary carbon.[1]
Q4: Can Lewis acids be used to control regioselectivity?
Yes, Lewis acids can be effective catalysts for epoxide ring-opening and can influence regioselectivity.[12] They coordinate to the epoxide oxygen, activating it towards nucleophilic attack, similar to Brønsted acids. The choice of Lewis acid can be critical; stronger Lewis acids can promote more SN1-like character, favoring attack at the more substituted carbon.[5] Some Lewis acids have been shown to offer higher regioselectivity compared to Brønsted acids.[13] The catalytic activity and selectivity can also be influenced by the Lewis acid's counter-ion and the solvent used.[5][14]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained
Possible Causes:
-
Ambiguous Reaction Conditions: The reaction conditions may not be sufficiently acidic or basic to favor one mechanistic pathway exclusively. For example, using a weak nucleophile without a strong acid catalyst can lead to a mixture of SN1 and SN2 products.
-
Substrate Effects: For some epoxides, the steric and electronic effects at the two carbons may not be significantly different, leading to a lack of inherent selectivity.[5] This is often the case for epoxides with primary and secondary carbons, where a mixture of regioisomers can be formed.[1]
-
Protic Solvents in Basic Reactions: Using a protic solvent in a base-catalyzed reaction can lead to protonation of the epoxide, initiating a competing acid-catalyzed pathway.[12]
Solutions:
-
To Favor Attack at the Less Substituted Carbon (SN2):
-
Ensure Basic/Neutral Conditions: Use a strong, negatively charged nucleophile in an aprotic solvent (e.g., THF, diethyl ether).[12]
-
Avoid Acidity: Ensure all reagents and glassware are free from acidic impurities.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[12]
-
-
To Favor Attack at the More Substituted Carbon (SN1-like):
-
Use a Strong Acid Catalyst: Employ a catalytic amount of a strong Brønsted acid (e.g., H₂SO₄, HCl) or a suitable Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃).[12]
-
Choose an Appropriate Solvent: Use a solvent that can stabilize the developing positive charge in the transition state.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to promote the reaction, as high concentrations can lead to side reactions.[12]
-
Problem 2: Low Yield and/or Side Product Formation
Possible Causes:
-
Polymerization: Under acidic conditions, the opened epoxide can act as a nucleophile and attack another protonated epoxide molecule, leading to polymerization.[15] This is more common with high concentrations of acid and elevated temperatures.
-
Rearrangements: In some cases, acid-catalyzed conditions can promote rearrangements of the epoxide or the ring-opened product.
-
Hydrolysis: The presence of trace amounts of water can lead to the formation of diols as a byproduct, especially in acid-catalyzed reactions.[12]
Solutions:
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[12]
-
Optimize Reagent Addition: Add the epoxide slowly to the reaction mixture containing the nucleophile and catalyst to maintain a low concentration of the epoxide and reduce the likelihood of polymerization.
-
Ensure Anhydrous Conditions: When unwanted hydrolysis is an issue, ensure that all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Purification: If side products are unavoidable, careful purification by flash column chromatography may be necessary to isolate the desired product.[3]
Problem 3: No Reaction or Very Slow Conversion
Possible Causes:
-
Weak Nucleophile: The nucleophile may not be strong enough to open the epoxide ring under the chosen conditions, especially in the absence of an acid catalyst.
-
Poor Leaving Group: In basic/neutral conditions, the alkoxide is a poor leaving group. The high ring strain of the epoxide is the primary driving force for the reaction.[1][10]
-
Inactive Catalyst: The acid catalyst may be deactivated or used in an insufficient amount.
Solutions:
-
For Basic/Neutral Conditions:
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, use sodium methoxide instead of methanol.[12]
-
Increase Temperature: Gently heating the reaction can sometimes increase the rate of reaction. However, be mindful of potential side reactions.
-
-
For Acidic Conditions:
-
Increase Catalyst Loading: Incrementally increase the amount of acid catalyst.
-
Switch to a Stronger Acid: If a weak acid is being used, consider a stronger Brønsted or Lewis acid.
-
Check Catalyst Quality: Ensure the acid catalyst has not degraded.
-
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening of Propylene Oxide with Methoxide (Favors attack at the less substituted carbon)
This protocol describes the reaction of propylene oxide with sodium methoxide, a strong nucleophile, which will preferentially attack the less sterically hindered primary carbon.
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Propylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, carefully add sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere. Stir until all the sodium has reacted.
-
Reaction Setup: Cool the freshly prepared sodium methoxide solution in an ice bath. Add anhydrous diethyl ether.
-
Addition of Epoxide: Slowly add propylene oxide (1.0 eq) dropwise to the stirred solution.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methoxy-2-propanol.[3]
Protocol 2: Acid-Catalyzed Ring-Opening of Styrene Oxide with Methanol (Favors attack at the more substituted carbon)
This protocol details the acid-catalyzed ring-opening of styrene oxide, where the nucleophile (methanol) will preferentially attack the more substituted benzylic carbon due to the stabilization of the partial positive charge by the phenyl group.
Materials:
-
Styrene oxide
-
Anhydrous methanol
-
Sulfuric acid (H₂SO₄), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene oxide (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-2-phenylethanol.
Data Presentation
| Reaction Condition | Nucleophile | Substrate Type | Primary Regioisomer | Mechanism |
| Basic/Neutral | Strong (e.g., RO⁻, CN⁻) | Alkyl Epoxide | Attack at less substituted C | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | Alkyl Epoxide | Attack at more substituted C | SN1-like |
| Acidic | Weak (e.g., H₂O, ROH) | Styrene Oxide | Attack at benzylic C | SN1-like |
Visualizations
Reaction Mechanisms
Caption: Mechanisms for base-catalyzed and acid-catalyzed epoxide ring-opening.
Troubleshooting Workflow
Caption: Troubleshooting guide for poor regioselectivity in epoxide ring-opening.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Epoxide Opening of (R)-4-(Oxiran-2-ylmethyl)morpholine.
- Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
- ChemRxiv. (2023). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.
- Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides.
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
- Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides.
- JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides.
- OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- BenchChem. (n.d.). Overcoming regioselectivity issues in oxirane ring-opening reactions.
- PMC. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation.
- Oregon State University. (2020, February 7). Electronic Effects in Epoxide Ring Opening.
- ResearchGate. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
- ResearchGate. (2025, October 18). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.
- Bentham Science Publishers. (2021, August 1). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Alfa Chemistry. (n.d.). Sharpless Asymmetric Epoxidation.
- PMC. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides.
- ResearchGate. (n.d.). Regioselective C-3 ring-opening of epoxy alcohols under Sharpless conditions.
- Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Green Chemistry (RSC Publishing). (2024, August 20). Visible photons for the regioselective nucleophilic ring opening of epoxides.
- ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- ACS Publications. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides.
- Echemi. (2025, February 10). Ring-Opening Reactions of Epoxides: A Comprehensive Guide.
- The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation.
Sources
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Validation & Comparative
Comparative Guide: Acid- vs. Base-Catalyzed Ring Opening of 2-(2-Methylpentan-2-yl)oxirane
Executive Summary
The regioselective ring opening of epoxides is a foundational transformation in organic synthesis and drug development. However, standard predictive models often fail when applied to highly sterically congested substrates. This guide provides an objective, data-supported comparison of the acid- and base-catalyzed ring-opening pathways for 2-(2-Methylpentan-2-yl)oxirane . By analyzing the interplay between steric hindrance and electronic stabilization, we demonstrate why base-catalyzed methanolysis is the superior choice for high-yield, regioselective synthesis, whereas the acid-catalyzed pathway serves as a masterclass in mechanistic bifurcation and carbocation rearrangement.
Molecular Profiling & Steric Dynamics
To understand the divergent behavior of 2-(2-Methylpentan-2-yl)oxirane under different catalytic regimes, we must first profile its unique structural topology:
-
C1 Position (Primary): An unsubstituted methylene (CH₂), representing the path of least steric resistance.
-
C2 Position (Secondary): A methine (CH) directly bonded to a massive tert-hexyl group (2-methylpentan-2-yl).
While C2 is only a secondary carbon, the adjacent quaternary center acts as an impenetrable steric shield. This extreme steric environment disrupts standard textbook rules, forcing the reaction pathways to adapt to the physical limitations of the substrate.
Mechanistic Pathways: Causality & Regioselectivity
Base-Catalyzed Pathway: Strict Steric Control
Under basic conditions (e.g., sodium methoxide in methanol), the reaction proceeds via a pure SN2 mechanism. The nucleophile is repelled by the immense steric bulk of the tert-hexyl group at C2, making backside attack physically impossible[1]. Consequently, the nucleophile exclusively targets the less substituted C1 position. This strict steric control results in a single regioisomer (>99% selectivity), making the base-catalyzed route highly predictable and efficient for synthesizing secondary alcohols.
Base-catalyzed SN2 ring opening targeting the less hindered C1 position.
Acid-Catalyzed Pathway: The Steric-Electronic Conflict
The acid-catalyzed protocol introduces a complex mechanistic bifurcation. Initially, the acid protonates the epoxide oxygen, weakening the C–O bonds and generating partial positive charge. Standard electronic rules dictate that the nucleophile should attack the more substituted carbon (C2) because it better stabilizes this carbocation character[2].
However, the extreme steric shielding of the tert-hexyl group overrides this electronic preference. The nucleophile cannot physically approach C2. To resolve the instability of the protonated intermediate, the system splits into two competing pathways:
-
Steric Override (Major): The nucleophile attacks the accessible C1 position, yielding the same secondary alcohol as the base-catalyzed route.
-
Rearrangement (Minor): Highly substituted epoxides are prone to undergo 1,2-alkyl shifts under acid catalysis[3]. A methyl group from the tert-hexyl moiety migrates to C2, opening the ring and forming a ketone byproduct.
Acid-catalyzed pathway showing competition between C1 attack and rearrangement.
Quantitative Performance Comparison
The following table summarizes the experimental performance of both catalytic systems when subjected to methanolysis.
| Parameter | Base-Catalyzed (NaOMe/MeOH) | Acid-Catalyzed (H₂SO₄/MeOH) |
| Dominant Mechanism | SN2 | Borderline SN1/SN2 & Rearrangement |
| Regioselectivity (C1 vs C2) | >99:1 (Exclusive C1) | ~85:0 (C1 attack) + 15% Rearrangement |
| Primary Product | 1-Methoxy-3,3-dimethylheptan-2-ol | 1-Methoxy-3,3-dimethylheptan-2-ol |
| Byproducts | None detected | Isomeric ketones (via 1,2-shift) |
| Reaction Temperature | 65 °C (Reflux) | 25 °C (Room Temp) |
| Isolated Yield | >90% | ~65% (requires chromatographic separation) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes in-line analytical checks to confirm the causality of the chemical transformations before proceeding to the next step.
Protocol A: Base-Catalyzed Methanolysis
-
Preparation: Dissolve 2-(2-Methylpentan-2-yl)oxirane (10.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.
-
Activation: Add sodium methoxide (12.0 mmol, 1.2 eq). Causality: The stoichiometric excess of base ensures the complete deprotonation of any adventitious moisture, maintaining a strictly nucleophilic, non-acidic environment that prevents premature epoxide activation.
-
Reaction: Heat the mixture to reflux (65 °C) for 4 hours.
-
Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the high-Rf epoxide spot and the appearance of a single, distinct lower-Rf spot validates the strict regiocontrol of the SN2 pathway in real-time.
-
-
Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 x 15 mL). Causality: NH₄Cl effectively neutralizes the methoxide without lowering the pH enough to trigger acid-catalyzed epoxide rearrangement of any trace unreacted starting material.
-
Final Validation: Following drying (Na₂SO₄) and concentration, GC-MS analysis of the crude mixture must show a single peak corresponding to the target secondary alcohol, confirming >99% regioselectivity.
Protocol B: Acid-Catalyzed Methanolysis
-
Preparation: Dissolve 2-(2-Methylpentan-2-yl)oxirane (10.0 mmol) in anhydrous methanol (20 mL).
-
Activation: Add concentrated H₂SO₄ (0.5 mmol, 5 mol%) dropwise at 0 °C. Causality: Low-temperature addition prevents an uncontrolled exothermic protonation event, which would heavily favor the activation energy required for the 1,2-alkyl shift rearrangement pathway.
-
Reaction: Stir at 25 °C for 2 hours.
-
Validation Check: Conduct GC-FID monitoring of the reaction mixture. The emergence of multiple product peaks validates the mechanistic bifurcation (C1 attack vs. rearrangement), confirming the steric-electronic conflict is actively occurring.
-
-
Quench & Extraction: Quench by adding solid NaHCO₃ (10 mmol) directly to the flask until effervescence ceases. Causality: Solid base is utilized to neutralize the acid catalyst immediately before the addition of water, preventing further acid-catalyzed degradation or hydration during the aqueous workup.
-
Final Validation: Purify via flash column chromatography. ¹H NMR of the isolated fractions is required to definitively quantify the exact ratio of the C1-opened product to the ketone byproducts.
References
-
Chemistry LibreTexts - 15.8: Opening of Epoxides. Discusses the standard electronic rules dictating nucleophilic attack at the more substituted carbon under acidic conditions. 2
-
Echemi - Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Details the stereoselective fragmentation and nucleophilic preference for the least substituted carbon in sterically congested epoxides under basic conditions. 1
-
Chemistry Stack Exchange - Synthesis of 2‐tert‐butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol. Provides mechanistic insight into the propensity of highly substituted, bulky epoxides to undergo 1,2-alkyl migrations and rearrangements under acid catalysis. 3
Sources
alternative synthetic routes for 2-(2-Methylpentan-2-yl)oxirane
Strategic Synthesis of 2-(2-Methylpentan-2-yl)oxirane: A Comparative Guide to Alternative Routes
Introduction
2-(2-Methylpentan-2-yl)oxirane (also known as 1,2-epoxy-3,3-dimethylhexane) is a highly valuable terminal epoxide featuring a sterically demanding tert-hexyl (3,3-dimethylhexyl) adjacent group[1]. For drug development professionals and synthetic chemists, this structural motif serves as a critical building block. The bulky quaternary carbon center imparts unique steric hindrance, which heavily influences downstream ring-opening regioselectivity and enhances the metabolic stability of the resulting pharmacophores.
This guide objectively compares three distinct synthetic routes to access 2-(2-Methylpentan-2-yl)oxirane, evaluating their mechanistic causality, scalability, and environmental impact to help you select the optimal protocol for your specific research or process chemistry needs.
Route 1: Direct Alkene Epoxidation (The m-CPBA Standard)
Mechanism & Causality: The epoxidation of 3,3-dimethyl-1-hexene using meta-chloroperoxybenzoic acid (m-CPBA) is the classical standard for laboratory-scale synthesis[1]. The reaction proceeds via the concerted "butterfly mechanism," where the electrophilic oxygen of the peroxyacid is transferred to the alkene[2]. Despite the bulky tert-hexyl group, the terminal nature of the alkene ensures minimal steric clash during the transition state, allowing for rapid and high-yielding conversion without the risk of carbocation rearrangements[2].
Self-Validating Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,3-dimethyl-1-hexene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice bath to control the exothermic oxygen transfer.
-
Addition: Slowly add m-CPBA (12.0 mmol, typically 70-75% purity) in small portions over 15 minutes to prevent thermal runaway.
-
Reaction: Remove the ice bath and stir the suspension at room temperature for 3 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the reaction is complete when the highly non-polar alkene spot completely disappears.
-
Quenching & Workup: Quench the unreacted peroxyacid by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the peroxide test strip reads negative. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 x 30 mL) to deprotonate and remove the meta-chlorobenzoic acid byproduct.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via fractional distillation to afford the pure epoxide.
Route 2: Corey-Chaykovsky Methylenation of 2,2-Dimethylpentanal
Mechanism & Causality: An alternative disconnection involves the nucleophilic addition of a sulfur ylide to 2,2-dimethylpentanal[3]. Because the aldehyde is highly sterically hindered by the adjacent quaternary center, dimethylsulfoxonium methylide (Corey's ylide) is strictly preferred over dimethylsulfonium methylide. The sulfoxonium ylide's greater stability allows for reversible betaine formation. This reversibility minimizes unwanted enolization side-reactions during the sterically hindered (and thus slow) initial attack, funneling the intermediate toward the irreversible intramolecular displacement of DMSO to form the oxirane ring[3].
Self-Validating Protocol:
-
Ylide Generation: In a dry flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 12.0 mmol) in anhydrous DMSO (30 mL). Add trimethylsulfoxonium iodide (12.0 mmol) portion-wise. Self-Validation: Stir at room temperature until hydrogen gas evolution completely ceases (approx. 1 hour), indicating quantitative formation of the ylide.
-
Addition: Cool the clear ylide solution to 10 °C. Add 2,2-dimethylpentanal (10.0 mmol) dropwise.
-
Reaction: Warm to room temperature and stir for 12 hours. The extended reaction time is a direct consequence of the steric bulk at the α-position of the aldehyde.
-
Workup: Dilute the mixture with cold water (100 mL) and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers extensively with brine to remove residual DMSO.
-
Purification: Dry over Na₂SO₄, concentrate carefully (to avoid losing the volatile product), and purify by vacuum distillation.
Route 3: Green Catalytic Epoxidation (H₂O₂ / Tungstate / PTC)
Mechanism & Causality: For process chemists prioritizing scalability and E-factor reduction, the biphasic catalytic epoxidation using aqueous hydrogen peroxide (H₂O₂) and a tungstate catalyst (Na₂WO₄) is superior[4]. Because 3,3-dimethyl-1-hexene is highly lipophilic and H₂O₂ is aqueous, a phase-transfer catalyst (PTC) such as cetylpyridinium bromide (CPB) or Aliquat 336 is required. The PTC transports the active peroxotungstate species across the phase boundary into the organic layer, where oxygen transfer occurs[4]. This route generates only water as a byproduct, bypassing the stoichiometric waste of m-CPBA.
Self-Validating Protocol:
-
Catalyst Preparation: In a 100 mL flask, dissolve Na₂WO₄·2H₂O (0.2 mmol) and phenylphosphonic acid (0.2 mmol) in 30% aqueous H₂O₂ (15.0 mmol). Stir for 15 minutes to form the active peroxotungstate complex.
-
Biphasic Setup: Add Aliquat 336 (0.2 mmol) and 3,3-dimethyl-1-hexene (10.0 mmol) dissolved in toluene (10 mL).
-
Reaction: Vigorously stir the biphasic mixture at 85 °C for 6 hours. High shear stirring (>800 rpm) is critical to maximize the interfacial surface area for the PTC.
-
Workup: Cool to room temperature, separate the organic layer, and treat with a catalytic amount of MnO₂ to safely decompose residual H₂O₂. Self-Validation: Oxygen bubbling will occur; the quench is complete and safe for concentration only when bubbling entirely ceases.
-
Purification: Filter through a short pad of silica to remove the PTC and metal traces, then concentrate.
Comparative Data Presentation
| Metric | Route 1: m-CPBA | Route 2: Corey-Chaykovsky | Route 3: Green Tungstate |
| Starting Material | 3,3-Dimethyl-1-hexene | 2,2-Dimethylpentanal | 3,3-Dimethyl-1-hexene |
| Yield (Typical) | 85 - 92% | 65 - 75% | 80 - 88% |
| Atom Economy | Low (m-CBA byproduct) | Low (DMSO, NaI byproducts) | High (H₂O byproduct) |
| Scalability | Poor (Thermal hazards) | Moderate (Cost of ylide) | Excellent |
| E-Factor | > 5.0 | > 8.0 | < 1.5 |
| Primary Use Case | Milligram to Gram scale | Complex analog synthesis | Kilogram scale / Process |
Visualizations
Synthetic Strategy Overview: Comparison of logical disconnections for 2-(2-Methylpentan-2-yl)oxirane.
Experimental Workflow: Biphasic Green Catalytic Epoxidation emphasizing phase-transfer dynamics.
References[1] Application of 3,3-Dimethyl-1-hexene as a Synthetic Building Block: Application Notes and Protocols - Benchchem.Link[3] A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. Link[2] m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Link[4] (PDF) Epoxidation of Alkenes by Hydrogen Peroxide over 12-Heteropolyacids of Molybdenum and Tungsten (H3PMo3W9O40) Combined with Cetylpyridinium Bromide - ResearchGate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Structural Validation of 2-(2-Methylpentan-2-yl)oxirane: A Comparative Guide to Crystalline Sponge X-Ray Crystallography vs. Conventional Spectroscopy
Executive Summary
The unambiguous structural and stereochemical validation of small, volatile epoxides is a persistent bottleneck in drug development and synthetic chemistry. 2-(2-Methylpentan-2-yl)oxirane (C8H16O, MW 128.21)[1] is a prime example: it is a liquid at room temperature and possesses a sterically demanding tert-alkyl group adjacent to the oxirane ring. Because it cannot be crystallized using conventional techniques, researchers must choose between advanced host-guest X-ray crystallography and orthogonal spectroscopic methods (NMR, GC-MS)[2]. This guide objectively compares the performance of the Crystalline Sponge (CS) Method for Single-Crystal X-Ray Diffraction (SC-XRD) against conventional NMR and GC-MS, providing self-validating protocols and experimental data to guide your analytical workflows.
The Mechanistic Challenge of Liquid Epoxides
Traditional SC-XRD requires a highly ordered, repeating molecular lattice. Attempting to cool volatile aliphatic epoxides like 2-(2-Methylpentan-2-yl)oxirane typically results in a phase transition into an amorphous glass rather than a diffracting crystal. Without a crystalline lattice, traditional X-ray diffraction is impossible without destructive chemical derivatization (e.g., ring-opening to form a heavy-atom ester).
To solve this, the Crystalline Sponge (CS) method utilizes porous Metal-Organic Frameworks (MOFs) or coordination cages to absorb liquid guests directly from solution[3].
-
The Causality of Binding: The epoxide oxygen acts as a Lewis base and hydrogen-bond acceptor. When introduced to a suitable MOF (such as an octanuclear coordination cage), the oxygen anchors to the convergent CH protons on the cage's interior surface via CH···O interactions[3]. Meanwhile, the bulky 2-methylpentan-2-yl tail packs into the hydrophobic voids. This host-guest interaction transfers the MOF's inherent crystallinity to the liquid guest, allowing for ab initio 3D structural elucidation without intrinsic crystallization[4].
In contrast, NMR and GC-MS rely on solution-state spin interactions and gas-phase fragmentation, respectively[2]. While highly accessible, they often fall short of providing absolute stereochemical configuration without extensive chiral derivatization.
Quantitative Performance Comparison
The following table summarizes the experimental capabilities of each technique when applied to the structural validation of 2-(2-Methylpentan-2-yl)oxirane.
| Analytical Metric | Crystalline Sponge SC-XRD | 2D NMR (NOESY/COSY) | GC-MS (EI Mode) |
| Primary Output | Absolute 3D configuration & atomic coordinates | Relative stereochemistry & connectivity | Molecular weight & fragmentation |
| Sample Requirement | ~5–10 µg (Microgram scale) | ~5–15 mg | <1 µg (Nanogram scale) |
| Absolute Stereochemistry | Yes (via anomalous dispersion/Flack parameter) | No (Requires chiral shift reagents) | No |
| Analysis Time | 48–72 hours (includes soaking) | 1–4 hours | <30 minutes |
| Destructive Nature | Non-destructive (Guest can be recovered) | Non-destructive | Destructive (Ionization) |
| Limitation | Requires high-quality MOF host crystals[5] | Signal overlap from bulky alkyl protons | Blind to stereochemical isomers |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for analyzing 2-(2-Methylpentan-2-yl)oxirane.
Protocol A: Crystalline Sponge SC-XRD Workflow
This method is ideal when absolute configuration and precise 3D spatial geometry are required.
-
Host Preparation & Validation: Synthesize the zinc-based MOF (e.g., [Zn_2(tba)_2(bipy)]) via solvothermal methods.
-
Self-Validation Check: Mount a blank MOF crystal and perform a rapid 5-minute X-ray scan. Confirm the unit cell dimensions match the empty framework before proceeding.
-
-
Solvent Exchange: Immerse the MOF in a non-competing solvent (e.g., cyclohexane) for 24 hours to remove the mother liquor.
-
Guest Soaking: Transfer the MOF into a sealed capillary containing 5 µL of neat 2-(2-Methylpentan-2-yl)oxirane. Incubate at 50°C for 48 hours.
-
Self-Validation Check: Monitor the crystal under polarized light microscopy. A loss of birefringence indicates framework degradation; only proceed if the crystal remains optically active.
-
-
Data Collection: Mount the crystal on a goniometer and flash-cool to 100K using a liquid N2 stream to minimize thermal motion. Collect data using a microfocus X-ray source (Cu Kα or Synchrotron).
-
Self-Validation Check: Monitor the
value during the first 50 frames. An > 0.10 indicates severe guest disorder or twinning, requiring a new crystal.
-
-
Refinement: Solve the structure using direct methods. Use the SQUEEZE routine if highly disordered solvent remains in uncoordinated pores.
Protocol B: NMR Spectroscopy (1D & 2D NOESY)
This method is ideal for rapid confirmation of molecular connectivity and relative spatial proximity.
-
Sample Preparation: Dissolve 10 mg of the epoxide in 0.6 mL of CDCl3 containing 0.03% v/v TMS.
-
Self-Validation Check: Acquire a rapid 1H scan (16 scans). Ensure the water peak (1.56 ppm in CDCl3) is minimal, as it can obscure the aliphatic signals of the 2-methylpentan-2-yl group.
-
-
NOESY Acquisition: Set up a 2D NOESY experiment on a 500 MHz spectrometer.
-
Self-Validation Check: Run a 1D NOE buildup array to determine the optimal mixing time. Select a mixing time (typically 300–500 ms) where the diagonal cross-peaks are strong but spin-diffusion is minimized.
-
-
Analysis: Map the through-space interactions (<5 Å) between the oxirane ring protons and the adjacent methyl groups to confirm relative stereochemistry[2].
Protocol C: GC-MS (Electron Ionization)
This method is ideal for assessing sample purity and confirming the molecular mass.
-
System Calibration: Tune the quadrupole mass spectrometer using PFTBA (perfluorotributylamine).
-
Self-Validation Check: Confirm the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria to ensure accurate mass assignment.
-
-
Injection: Inject 1 µL of a 100 ppm solution (in hexane) into a split/splitless inlet (250°C, split ratio 50:1) using a DB-5ms capillary column.
-
Fragmentation Analysis: Analyze the 70 eV EI spectrum. Look for the molecular ion (
128) and characteristic -cleavage fragments of the oxirane ring[2].
Mechanistic Visualizations
The following diagrams illustrate the logical frameworks and physical workflows required for epoxide structural validation.
Workflow for structural elucidation of liquid epoxides using the Crystalline Sponge method.
Decision matrix for selecting the appropriate structural validation technique for epoxides.
Conclusion & Recommendations
For routine purity checks and connectivity confirmation of 2-(2-Methylpentan-2-yl)oxirane, GC-MS and 2D NMR remain the most time-efficient choices[2]. However, when drug development protocols require undeniable proof of absolute stereochemistry—and derivatization is unfeasible—the Crystalline Sponge SC-XRD method is the superior, non-destructive alternative. By leveraging the Lewis basicity of the epoxide oxygen to anchor the volatile liquid within a MOF cavity[3], researchers can bypass traditional crystallization limits and achieve atomic-level resolution.
References
1.[1] "2-(2-Methylpentan-2-yl)oxirane | C8H16O | CID 549896 - PubChem", National Center for Biotechnology Information. URL: 2.[2] "Comparative Guide to the Structural Confirmation of Synthetic trans-4,5-Epoxy-2E-decenal", Benchchem. URL: 3.[4] "The Crystalline Sponge Method in Water | Request PDF", ResearchGate. URL: 4.[3] "Structural Analysis of Coordination Cage/Guest Complexes Prepared with the 'Crystalline Sponge' Methodology", MDPI. URL: 5.[5] "Automated Nanocrystalline Sponge Workflow Enabled by 3D Electron Diffraction", Researcher.life. URL:
Sources
spectroscopic comparison of 2-(2-Methylpentan-2-yl)oxirane isomers
Spectroscopic Comparison of 2-(2-Methylpentan-2-yl)oxirane Isomers: A Methodological Guide for Enantiomeric Differentiation
As a Senior Application Scientist, one of the most persistent analytical challenges encountered in drug development and asymmetric synthesis is the spectroscopic differentiation of unfunctionalized, aliphatic epoxides.
2-(2-Methylpentan-2-yl)oxirane (also known as 1,1-dimethylbutyloxirane) serves as an excellent model compound for this challenge. Possessing a single chiral center at the C2 position of the oxirane ring and a bulky tert-hexyl substituent, its (R) and (S) enantiomers exhibit identical scalar properties in achiral environments. Standard 1D NMR and FTIR spectroscopy cannot differentiate these isomers. To determine enantiomeric excess (ee%) and assign absolute configuration, we must employ techniques that introduce a chiral perturbation.
This guide objectively compares the leading spectroscopic alternatives, providing field-proven protocols and causal explanations for each methodological choice.
Theoretical Framework: Overcoming Scalar Symmetry
Enantiomers of 2-(2-methylpentan-2-yl)oxirane lack a UV-Vis chromophore above 200 nm, rendering standard Electronic Circular Dichroism (ECD) ineffective without destructive derivatization. Furthermore, the absence of aromatic rings precludes the use of common π-π stacking chiral solvating agents (like Pirkle's alcohol) in NMR.
To break the scalar symmetry, we must rely on:
-
Hard Lewis Acid-Base Interactions: Utilizing Lanthanide Chiral Shift Reagents (CSRs) such as Eu(hfc)3. The paramagnetic Europium center coordinates directly with the oxirane oxygen, while the chiral camphorate ligands create diastereomeric complexes with distinct pseudocontact shifts[1].
-
Chiroptical Vibrational Probing: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation (
) during ground-state vibrational transitions. Because the bulky 2-methylpentan-2-yl group restricts conformational flexibility, VCD coupled with Density Functional Theory (DFT) provides a highly reliable, non-destructive method for absolute configuration assignment[2].
Comparative Performance of Spectroscopic Alternatives
Selecting the correct technique depends heavily on whether the analytical goal is rapid ee% quantification or rigorous absolute configuration assignment.
Table 1: Quantitative Comparison of Spectroscopic Alternatives for Epoxide Differentiation
| Analytical Technique | Primary Application | Sample Requirement | Resolution Limit | Data Acquisition Time | Relative Cost |
| 1H NMR + Eu(hfc)3 | Enantiomeric Excess (ee%) | 5–10 mg | > 2% ee | 15–30 mins | Low |
| VCD + DFT | Absolute Configuration | 10–20 mg | > 5% ee | 2–4 hours | High |
| Chiral GC-FID | High-throughput ee% | < 1 mg | > 0.1% ee | 30–60 mins | Medium |
| Optical Rotation | Bulk Purity Screening | > 50 mg | > 5% ee | < 5 mins | Low |
Experimental Workflows & Self-Validating Protocols
Protocol A: Enantiomeric Quantification via Chiral 1H NMR
This protocol utilizes Eu(hfc)3 to induce chemical shift non-equivalence (
-
Baseline Acquisition: Dissolve 10 mg of the 2-(2-methylpentan-2-yl)oxirane sample in 0.5 mL of anhydrous CDCl3. Acquire a standard 500 MHz 1H NMR spectrum.
-
Causality: This establishes the baseline chemical shifts of the oxirane ring protons (typically a multiplet between 2.5–3.0 ppm) before paramagnetic broadening occurs, serving as a self-validating reference point.
-
-
Reagent Preparation: Prepare a 100 mg/mL stock solution of Eu(hfc)3 in anhydrous CDCl3 inside a glovebox.
-
Causality: Eu(hfc)3 is highly hygroscopic. Trace water will competitively bind to the hard Europium(III) center, displacing the weakly coordinating aliphatic epoxide and completely neutralizing the chiral shift effect.
-
-
Incremental Titration: Add the Eu(hfc)3 solution to the NMR tube in 0.05 molar equivalent increments, up to a maximum of 0.20 equivalents.
-
Causality: Lanthanide reagents inherently cause paramagnetic line broadening. Incremental titration creates a self-validating system where shift dispersion (
) is plotted against line width. The titration is halted at the exact inflection point where peak resolution is maximized before broadening obscures the integration.
-
-
Quantification: Integrate the baseline-resolved diastereomeric signals of the oxirane protons to calculate the enantiomeric ratio.
Protocol B: Absolute Configuration Assignment via VCD & DFT
This protocol determines the absolute stereochemistry without the need for crystallization or chemical derivatization.
-
Sample Preparation: Dissolve 15 mg of the isolated enantiomer in 150 µL of CDCl3 (yielding a ~0.1 M solution).
-
Cell Assembly: Inject the solution into a Barium Fluoride (BaF2) transmission cell with a 100 µm path length.
-
Causality: BaF2 is selected because it is optically transparent in the mid-IR "fingerprint" region (1400–900 cm⁻¹) where the critical asymmetric C-O-C stretching and ring-deformation modes of the oxirane occur.
-
-
VCD Spectrum Acquisition: Scan the sample using an FTIR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for 1250 cm⁻¹. Accumulate a minimum of 4,000 scans.
-
Causality: VCD signals (
) are typically to times smaller than standard IR absorbance. Extensive signal averaging is mathematically required to extract the chiroptical signal from the background noise.
-
-
DFT Modeling (Validation Step): Construct the 3D geometry of the (R)-enantiomer in silico. Perform a conformational search, followed by geometry optimization and vibrational frequency calculations at the B3LYP/6-311G(2d,2p) level.
-
Causality: The bulky tert-hexyl group restricts the molecule to a few low-energy conformers, making the Boltzmann-weighted theoretical spectrum highly accurate and computationally efficient[3].
-
-
Configuration Assignment: Overlay the experimental VCD spectrum with the theoretical DFT spectrum. A positive match in the sign (+ or -) of the primary oxirane vibrational bands confirms the absolute configuration.
Analytical Decision Workflow
The following diagram illustrates the logical progression from a racemic mixture to validated stereochemical assignment.
Workflow for the spectroscopic differentiation and validation of oxirane enantiomers.
References
-
[2] Title: Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism | Source: nih.gov | URL: 2
-
[1] Title: Discrimination of Chiral Compounds Using NMR Spectroscopy | Source: bates.edu | URL: 1
-
[3] Title: Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods | Source: arxiv.org | URL: 3
-
Title: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] | Source: sigmaaldrich.com | URL:
Sources
- 1. cms-content.bates.edu [cms-content.bates.edu]
- 2. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods [arxiv.org]
Comparative Analysis of Theoretical and Experimental Bond Angles in the Oxirane Ring: A Structural Guide
Introduction: The Causality of Ring Strain and "Bent Bonds"
Oxirane (ethylene oxide) serves as a fundamental building block in organic synthesis and drug development. Its extreme reactivity is thermodynamically driven by a severe ring strain of approximately 27.7 kcal/mol[1].
In a standard aliphatic chain,
Comparative Data Analysis
The following table synthesizes the structural parameters of the oxirane ring, comparing the experimental
| Structural Parameter | Experimental (Microwave, | Theoretical (B3LYP/6-311++G**) | Absolute Deviation |
| C-O-C Angle | 61.62° | 61.50° | 0.12° |
| C-C-O Angle | 59.19° | 59.20° | 0.01° |
| H-C-H Angle | 116.61° | 115.30° | 1.31° |
| C-O Bond Length | 1.431 Å | 1.435 Å | 0.004 Å |
| C-C Bond Length | 1.466 Å | 1.469 Å | 0.003 Å |
Data Insight: There is excellent agreement in the heavy-atom ring framework. The hydrogen-centric H-C-H angle shows a slight theoretical underestimation, which is a known artifact of DFT treatments of
Experimental Methodology: Microwave Spectroscopy
To achieve the sub-degree precision seen in the experimental data, a rigorous, self-validating spectroscopic workflow must be employed.
Step-by-Step Protocol:
-
Isotopic Enrichment: Synthesize or procure isotopologues of oxirane (e.g.,
C, O, and deuterium-enriched variants). Causality: A single isotopic species provides only three rotational constants ( ), which are mathematically insufficient to solve for all internal coordinates. Isotopic substitution shifts the molecule's center of mass without altering the Born-Oppenheimer electronic structure, generating the additional moments of inertia required to solve the complete structure[4]. -
Supersonic Expansion: Introduce the gas-phase sample into a Fourier Transform Microwave (FTMW) spectrometer vacuum chamber via a supersonic nozzle. Causality: Supersonic expansion adiabatically cools the rotational temperature of the molecules to ~2-5 K. This collapses the partition function into the lowest rotational energy levels, drastically simplifying the otherwise overwhelmingly dense spectral manifold and preventing spectral overlap.
-
Spectral Acquisition & Fitting: Irradiate the molecular beam with microwave pulses (typically 4–27 GHz) and record the Free Induction Decay (FID)[5].
-
Self-Validation: Fourier transform the FID to the frequency domain and fit the transitions using a rigid-rotor Hamiltonian augmented with centrifugal distortion terms. The model is self-validating if the derived rotational constants accurately predict the frequencies of higher-
transitions without systematic residuals.
Theoretical Methodology: Quantum Chemical Optimization
Computational models must be carefully selected to handle the unique electron correlation of bent bonds.
Step-by-Step Protocol:
-
Geometry Initialization: Input the initial Cartesian coordinates of oxirane, enforcing a
point group symmetry to reduce computational overhead. -
Method & Basis Set Selection: Configure the calculation for B3LYP or CCSD(T) using a diffuse-augmented basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). Causality: Because the electron density in oxirane's bent bonds is pushed outward from the internuclear axes, standard basis sets will artificially compress the ring. Diffuse functions (denoted by "++" or "aug") are strictly required to accurately model this expanded electron cloud and correctly predict the C-O-C and C-C-O bond angles[3].
-
Energy Minimization: Execute the optimization algorithm (e.g., Berny algorithm) until the root-mean-square (RMS) force gradient falls below
Hartree/Bohr. -
Frequency Verification (Self-Validation): Perform a subsequent vibrational frequency calculation on the optimized geometry. Causality: The total absence of imaginary frequencies mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, rather than a saddle point or transition state.
Workflow Visualization
The following diagram illustrates the parallel logical pathways used to cross-validate oxirane's structural parameters.
Parallel experimental and theoretical workflows for oxirane structural validation.
Conclusion
For drug development professionals, understanding the exact geometry of the oxirane ring is paramount. The extreme compression of the C-C-O angle to ~59.2° drives the thermodynamic instability necessary for nucleophilic attack in biological systems. As demonstrated, while experimental FTMW spectroscopy provides the gold standard for these measurements, modern DFT calculations utilizing diffuse basis sets offer a highly reliable, high-throughput alternative, yielding deviations of less than 0.2° for the heavy-atom framework.
References
-
Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.gov. URL: [Link]
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The Microwave Spectra and r0, rs, and rm Structures of Ethylene Oxide. Bulletin of the Chemical Society of Japan. URL: [Link]
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Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation. ACS Omega. URL: [Link]
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Fourier Transform Microwave Spectrum of the Nitrogen Molecule–Ethylene Oxide Complex: Intracomplex Motions. The Journal of Physical Chemistry A. URL: [Link]
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Navigating the Challenge: A Comparative Guide to the Synthetic Applications of Sterically Hindered Epoxides
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Sterically hindered epoxides represent a unique and challenging class of electrophiles in organic synthesis. Their inherent ring strain makes them potent intermediates, yet the steric bulk surrounding the oxirane ring often impedes standard nucleophilic attack, demanding specialized reagents and conditions.[1][2] This guide provides a comparative analysis of key synthetic transformations involving these challenging substrates. We will move beyond a simple catalog of reactions to explain the mechanistic rationale behind methodological choices, compare the performance of different synthetic strategies with supporting data, and provide actionable experimental protocols. This document is designed to empower researchers to confidently select and implement the optimal synthetic route for their specific target molecule.
The Inherent Challenge and Opportunity of Hindered Epoxides
The reactivity of epoxides is fundamentally driven by the release of ring strain (approximately 13 kcal/mol).[1][3] In a typical SN2-type ring-opening, a nucleophile attacks one of the electrophilic carbons of the oxirane, leading to a 1,2-difunctionalized product with a predictable trans stereochemistry.[1][4] However, when the epoxide carbons are di-, tri-, or even tetrasubstituted, direct nucleophilic approach is sterically disfavored. This "steric shielding" can lead to sluggish or nonexistent reactions under standard conditions, or promote undesired side reactions like rearrangement.[5][6]
The ability to overcome this steric barrier unlocks access to complex molecular architectures, particularly those containing quaternary carbon centers and highly substituted stereogenic arrays, which are common motifs in natural products and pharmaceutical agents.[2][7][8] This guide focuses on the primary strategies to achieve this, categorized by the nature of the bond being formed or the transformation type.
Comparative Analysis of Ring-Opening Strategies
Carbon-Carbon Bond Formation: Hard vs. Soft Nucleophiles
The formation of C-C bonds via epoxide opening is a powerful tool for molecular construction. The choice of organometallic nucleophile is critical and depends on a balance between reactivity and selectivity.
Organocuprates (Gilman Reagents): The Soft Approach
Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are relatively weak nucleophiles that excel in reacting with sterically hindered epoxides.[9] Unlike more reactive organolithium or Grignard reagents, organocuprates generally attack the less-substituted carbon of the epoxide in a classic SN2 fashion, even when sterically demanding.[9][10] This regioselectivity is a key advantage in complex syntheses. The mechanism, while not fully elucidated, is thought to involve the formation of a copper-alkoxide intermediate.[9][11]
Grignard & Organolithium Reagents: The Hard Nucleophiles
Grignard (RMgX) and organolithium (RLi) reagents are "harder" and more basic nucleophiles. While highly reactive, their utility with hindered epoxides can be limited. They can react sluggishly or act as bases, promoting elimination or rearrangement pathways. However, in specific cases, particularly with Lewis acid activation, they can be effective. Their reactions with epoxides are similar to organocuprates in that they typically attack the least substituted carbon in a two-step process.[9]
Performance Comparison: Organocuprates vs. Grignard Reagents
| Parameter | Organocuprates (R₂CuLi) | Grignard Reagents (RMgX) | Causality & Field Insights |
| Reactivity | Moderate | High | Organocuprates' lower basicity reduces side reactions like proton abstraction and rearrangement.[10] |
| Regioselectivity | High (attacks less hindered carbon)[9] | Variable (can give mixtures) | The "softer" nature of the Cu-C bond favors a concerted SN2-like transition state at the sterically more accessible site. |
| Substrate Scope | Excellent for hindered epoxides | More limited with hindered epoxides | Grignard reagents often require more forcing conditions which can degrade sensitive substrates. |
| Functional Group Tolerance | Good (tolerates ketones, esters) | Poor (reacts with most carbonyls) | This is a significant advantage of cuprates, allowing for their use late in a synthetic sequence.[12] |
Carbon-Heteroatom Bond Formation: The Role of Catalysis
Introducing oxygen, nitrogen, or sulfur nucleophiles often requires catalytic activation of the epoxide, especially when the nucleophile is weak (e.g., an alcohol or an aromatic amine) or the epoxide is hindered.
Acid Catalysis: Protonation and SN1/SN2 Dichotomy
Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[1][3] This activation facilitates attack by even weak nucleophiles. The regioselectivity of the attack depends on the substitution pattern:
-
Primary/Secondary Carbons: The reaction proceeds via an S_N2-like mechanism, with the nucleophile attacking the less substituted carbon.[13]
-
Tertiary Carbon Present: The reaction takes on significant S_N1 character. The C-O bond to the tertiary carbon breaks preferentially to form a more stable tertiary carbocation (or a transition state with significant carbocationic character), and the nucleophile attacks the more substituted carbon.[3][4][13]
Lewis Acid Catalysis: Coordination and Activation
Lewis acids (e.g., YCl₃, Sc(OTf)₃, Zn(II) salts) activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5][6][14] This approach is often milder and more selective than using strong Brønsted acids. For instance, YCl₃ has been shown to be a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions, requiring only 1 mol% of the catalyst.[14] The plausible mechanism involves the Lewis-acidic YCl₃ activating the epoxide ring through interaction with the oxygen atom, making it more vulnerable to regioselective nucleophilic attack.[14]
Comparative Analysis of Catalysts for Aminolysis of Styrene Oxide
| Catalyst | Conditions | Yield | Regioselectivity | Reference |
| None | Room Temp | Trace | - | [14] |
| YCl₃ (1 mol%) | Room Temp, Solvent-Free | >90% | High (favors attack at benzylic carbon) | [14] |
| Cyanuric Chloride (2 mol%) | Room Temp, Solvent-Free | High (e.g., 94% with aniline) | Excellent (anti-Markovnikov) | [15] |
| Antimony Trichloride (SbCl₃) | Room Temp | Good | High | |
| Iridium Trichloride (IrCl₃) | Room Temp | Excellent | High |
Field Insights: The choice of Lewis acid can be critical. "Harder" Lewis acids may favor rearrangement, while "softer" ones can promote clean nucleophilic addition. For sensitive substrates, milder catalysts like YCl₃ or catalyst systems developed by Jacobsen for asymmetric ring-opening offer superior control.[3][16]
Rearrangements: The Meinwald Pathway
When nucleophilic attack is highly disfavored, sterically hindered epoxides can undergo rearrangement in the presence of a Lewis acid. The most common pathway is the Meinwald rearrangement, which typically involves:
-
Coordination of the Lewis acid to the epoxide oxygen.
-
Cleavage of a C-O bond to form a carbocation intermediate.
-
A 1,2-hydride or alkyl shift to the carbocation center.
-
Formation of a carbonyl compound (aldehyde or ketone).[17]
The regioselectivity of this rearrangement is dictated by the formation of the most stable carbocation intermediate.[17] For example, an epoxide with a phenyl group will preferentially form a stable benzylic carbocation. This transformation provides a powerful method for accessing carbonyl compounds from epoxides.[18][19]
Experimental Protocols & Methodologies
Protocol 1: Organocuprate-Mediated Ring-Opening of a Hindered Epoxide
This protocol is adapted from a procedure for the synthesis of prostaglandins, demonstrating the reliability of organocuprates.[10]
Objective: To perform a nucleophilic addition of a vinyl group to a sterically hindered epoxide using a higher-order cyanocuprate.
Materials:
-
Hindered Epoxide (e.g., Cyclooctene Oxide, 1.0 equiv)
-
Copper(I) Cyanide (CuCN, 0.1 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered epoxide (e.g., 40.6 mmol) and CuCN (4.06 mmol).
-
Add anhydrous THF (30 mL) and cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the vinylmagnesium bromide solution (52.8 mmol, 52.8 mL) dropwise over 45 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired alcohol.
Protocol 2: Lewis Acid-Catalyzed Aminolysis of an Epoxide
This protocol describes a mild, solvent-free method for the synthesis of β-amino alcohols.[15]
Objective: To open an epoxide with an aniline derivative using cyanuric chloride as a catalyst.
Materials:
-
Epoxide (e.g., Styrene Oxide, 1.0 mmol)
-
Aniline (1.0 mmol)
-
Cyanuric Chloride (0.02 mmol, 2 mol%)
-
0.5 N Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean vial, combine the epoxide (1.0 mmol), aniline (1.0 mmol), and cyanuric chloride (0.02 mmol).
-
Stir the mixture at room temperature. The reaction is solvent-free.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 0.5 N HCl (15 mL) to the reaction mixture to neutralize the amine and wash away the catalyst.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.
Visualizing Reaction Pathways
General Reactivity Manifold of Hindered Epoxides
This diagram illustrates the three primary competing pathways for a sterically hindered epoxide under activating conditions. The outcome is determined by the choice of reagents and the substrate's electronic and steric properties.
Caption: Competing reaction pathways for sterically hindered epoxides.
Experimental Workflow for Catalytic Epoxide Ring-Opening
This flowchart outlines the key steps in a typical laboratory procedure for the catalytic ring-opening of an epoxide, from setup to final product characterization.
Caption: Standard experimental workflow for epoxide ring-opening reactions.
Conclusion and Future Outlook
The synthetic utility of sterically hindered epoxides has expanded significantly with the development of specialized reagents and catalytic systems. For C-C bond formation, "soft" organocuprates remain the gold standard for regioselectivity and functional group tolerance. For C-Heteroatom bond formation, the use of mild Lewis acid catalysis provides a powerful and often superior alternative to traditional Brønsted acid activation, minimizing side reactions. Furthermore, asymmetric catalysis, particularly using salen-type complexes, has opened the door to the enantioselective synthesis of complex chiral building blocks from meso- and racemic epoxides.[16][20] As the demand for structurally complex and stereochemically rich molecules in drug discovery continues to grow, the development of even more selective and efficient methods for transforming sterically hindered epoxides will remain a vital area of research.
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R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps . Chemistry Steps. [Link]
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Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions . Taylor & Francis Online. [Link]
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Opening of Epoxides With Acid . Master Organic Chemistry. [Link]
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Organocuprates . Chem-Station Int. Ed. [Link]
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YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions . MDPI. [Link]
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Reactions of Epoxides: Ring-opening . Chemistry LibreTexts. [Link]
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Epoxides Ring-Opening Reactions . Chemistry Steps. [Link]
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Gilman Reagents (Organocuprates): What They're Used For . Master Organic Chemistry. [Link]
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Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane . ACS Omega. [Link]
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Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane . PMC. [Link]
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From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis . PMC. [Link]
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Asymmetric Ring Opening of Epoxides Catalyzed by Novel Heterobimetallic Schiff-Bases Containing Transition Metal Salts . SciSpace. [Link]
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Mechanism of Addition of Organocuprates to Alkynyl Carbonyl Compounds. A Mechanistic Bridge between Carbocupration and Conjugate Addition . ResearchGate. [Link]
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Asymmetric catalysis of epoxide ring-opening reactions . PubMed. [Link]
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Lewis acid catalysed rearrangement of epoxides: A mechanistic study . CORE. [Link]
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Ch18: Organocopper reagents . University of Calgary Chemistry. [Link]
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Asymmetric Epoxide Ring Opening . [Link]
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Epoxide synthesis by ring closure . Organic Chemistry Portal. [Link]
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Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity . The Journal of Organic Chemistry. [Link]
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Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams . The Journal of Organic Chemistry. [Link]
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The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde . CORE. [Link]
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Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review . Semantic Scholar. [Link]
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Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation . MDPI. [Link]
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Reactions of Epoxides: Ring-Opening . NC State University Libraries. [Link]
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Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles . PMC. [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides . [Link]
-
Epoxide Synthesis and Ring-Opening Reactions . Encyclopedia.pub. [Link]
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assessing the purity of 2-(2-Methylpentan-2-yl)oxirane using GC-MS vs NMR
An accurate purity assessment of reactive organic intermediates is a critical checkpoint in pharmaceutical development and fine chemical synthesis. 2-(2-Methylpentan-2-yl)oxirane (PubChem CID: 549896)[1] is a sterically hindered, alkyl-substituted epoxide. Because the oxirane ring is highly strained, it is susceptible to both chemical ring-opening and thermal rearrangement.
When evaluating the purity of such volatile and thermally sensitive molecules, analytical scientists typically weigh two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .
This guide objectively compares the performance, mechanistic caveats, and experimental workflows of GC-MS and qNMR for assessing the purity of 2-(2-Methylpentan-2-yl)oxirane.
The GC-MS Dilemma: Thermal Degradation
GC-MS is highly sensitive and excellent for separating volatile trace impurities. However, it relies on vaporizing the sample in a heated injection port (typically 200–250 °C). Epoxides like 2-(2-Methylpentan-2-yl)oxirane are prone to thermal isomerization (e.g., the Meinwald rearrangement) at elevated temperatures, converting into corresponding aldehydes or ketones[2]. This creates artifact impurities during the analysis, leading to a false underestimation of the compound's true purity. Furthermore, GC-MS requires reference standards to establish response factors; otherwise, it assumes all molecules ionize equally, which is rarely true[3].
The qNMR Advantage: Primary Ratio Measurement
qNMR operates at room temperature in the solution phase, completely bypassing the thermal degradation risks associated with GC[2]. It is considered a primary ratio method of measurement[4]. Because the area of an NMR signal is directly proportional to the number of nuclei generating that signal, qNMR allows for the absolute quantification of the epoxide by co-dissolving it with a highly pure Internal Calibrant (IC)[3]. No calibration curve of the epoxide itself is required, and the method is widely accepted by regulatory agencies like the FDA and EMA for ICH-compliant purity assessments[5].
Mechanistic divergence: GC-MS thermal degradation risk vs. qNMR structural preservation.
Comparative Performance Data
To guide method selection, the following table summarizes the operational and analytical differences between the two techniques when applied to 2-(2-Methylpentan-2-yl)oxirane.
| Parameter | GC-MS (Area Normalization) | ¹H qNMR (Internal Standard) |
| Primary Output | Relative purity (% area) | Absolute purity (% mass) |
| Thermal Stability Risk | High (Oxirane ring opening/isomerization) | None (Analyzed at 25 °C) |
| Trace Impurity Detection | Excellent (LOD < 0.01%) | Moderate (LOD ~ 0.1% - 1.0%) |
| Reference Standard Needed | Yes (For accurate response factors) | No (Uses a universal Internal Calibrant) |
| Sample Destructiveness | Destructive | Non-destructive (Sample can be recovered) |
| Analysis Time (Per Sample) | 15–30 minutes | 10–15 minutes (excluding relaxation delays) |
Experimental Protocols
To ensure a self-validating system, the protocols below detail the exact causality behind the experimental choices required to accurately assess 2-(2-Methylpentan-2-yl)oxirane.
Protocol A: GC-MS Analysis (Optimized for Epoxides)
Goal: Minimize thermal stress while separating volatile impurities.
-
Sample Preparation: Dilute the sample to ~1 mg/mL in a highly volatile, inert solvent (e.g., GC-grade dichloromethane or acetone).
-
Inlet Optimization (Critical Step): Set the GC inlet temperature to 150 °C (rather than the standard 250 °C). Causality: A lower inlet temperature drastically reduces the thermal energy available to trigger the Meinwald rearrangement of the oxirane ring, preventing the formation of artifact peaks. Use a deactivated glass liner to prevent acid-catalyzed ring opening.
-
Chromatography: Use a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane). Program a gentle temperature ramp: Hold at 40 °C for 3 mins, ramp at 10 °C/min to 200 °C.
-
Detection: Utilize Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 300.
-
Data Processing: Calculate relative purity using the area normalization method (analyte peak area / total peak area). Note: Without specific response factors, this remains a relative, not absolute, purity.
Protocol B: Absolute qNMR Analysis
Goal: Achieve SI-traceable absolute quantification using a primary ratio method.
-
Internal Calibrant (IC) Selection: Select an IC such as Dimethylsulfone (DMSO2, 99.9% certified). Causality: DMSO2 provides a sharp singlet at ~3.0 ppm in CDCl3, which avoids overlapping with the complex aliphatic multiplets (0.8–2.0 ppm) and the oxirane ring protons (2.5–2.8 ppm) of 2-(2-Methylpentan-2-yl)oxirane[6].
-
Precision Weighing: Using an ultra-microbalance (0.01 mg accuracy), accurately co-weigh ~10 mg of 2-(2-Methylpentan-2-yl)oxirane and ~5 mg of the IC into the same vial[6].
-
Dissolution: Add 0.6 mL of deuterated solvent (e.g., CDCl3) and transfer to a high-quality 5 mm NMR tube.
-
Acquisition Parameters (Critical Step):
-
Pulse Angle: 90° to maximize signal-to-noise.
-
Relaxation Delay (D1): Set D1 to at least 5 to 7 times the longest longitudinal relaxation time (
) of the protons of interest (typically 30–60 seconds)[4]. Causality: Inadequate relaxation delays cause incomplete magnetization recovery, leading to truncated integrals and artificially skewed purity calculations.
-
-
Data Processing: Apply a zero-filling factor (e.g., to 256K) and a line-broadening factor of 0.3 Hz[6],[4]. Manually phase the spectrum and apply a 5th-order polynomial baseline correction[6].
-
Calculation: Determine the absolute purity (
) using the fundamental qNMR equation[6]: (Where = integral, = number of protons, = molecular weight, = mass, and = internal calibrant).
Workflow comparison of GC-MS and qNMR for epoxide purity assessment.
Conclusion & Best Practices
For the purity assessment of 2-(2-Methylpentan-2-yl)oxirane, relying solely on GC-MS introduces a high risk of analytical artifacts due to the thermal lability of the oxirane ring. While GC-MS remains indispensable for identifying the nature of trace volatile impurities, qNMR should be the primary method for determining the absolute mass-balance purity of the bulk material.
By utilizing qNMR as the quantitative foundation and GC-MS (with optimized, low-temperature inlets) as a qualitative orthogonal check, researchers can establish a highly trustworthy, self-validating analytical profile suitable for rigorous drug development and chemical manufacturing standards.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (2014). Available at:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." (2024). Available at:[Link]
-
National Center for Biotechnology Information. "2-(2-Methylpentan-2-yl)oxirane | C8H16O | CID 549896 - PubChem." Available at:[Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at: [Link]
-
PMC. "Combining Thermogravimetry‐Mass Spectrometry and Target Factor Analysis for Rapid Characterization of Volatiles from Degradation of Epoxy Paint." (2024). Available at:[Link]
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Comparative Biological Activity and Metabolic Profiling of 2-(2-Methylpentan-2-yl)oxirane
As a Senior Application Scientist, evaluating the biological activity of aliphatic epoxides requires moving beyond basic structural identification to understanding their kinetic behavior in biological systems. 2-(2-Methylpentan-2-yl)oxirane (CAS 53907-76-9), also known as (1,1-dimethylbutyl)oxirane, is a sterically hindered aliphatic epoxide identified in human biomonitoring studies[1].
To effectively contextualize its biological activity, we must compare it against linear, unhindered analogs such as 1,2-epoxyhexane and 1,2-epoxybutane . The core of this comparison lies in how steric bulk dictates the molecule's interaction with two primary metabolic pathways: hydrolysis via Soluble Epoxide Hydrolase (sEH) and conjugation via Glutathione S-Transferase (GST)[2].
Structural Causality & Biological Reactivity
The biological fate of an epoxide is governed by the electrophilicity of its oxirane ring. Linear terminal epoxides like 1,2-epoxyhexane are highly susceptible to nucleophilic attack, leading to rapid macromolecular alkylation and subsequent cellular toxicity[3].
However, 2-(2-methylpentan-2-yl)oxirane features a bulky tert-alkyl (1,1-dimethylbutyl) group adjacent to the oxirane ring. This structural modification introduces significant steric shielding. Consequently:
-
Reduced Spontaneous Alkylation: The steric bulk physically impedes nucleophilic attack by cellular proteins and DNA, lowering its acute intrinsic toxicity compared to unhindered epoxides.
-
Altered Enzymatic Affinity: While sEH (EC 3.3.2.10) efficiently hydrolyzes a broad spectrum of aliphatic epoxides into vicinal diols[2], the bulky side chain of 2-(2-methylpentan-2-yl)oxirane alters its binding kinetics within the sEH catalytic pocket, often reducing the
[4]. -
Delayed GST Detoxification: GST-mediated conjugation with glutathione (GSH) is highly sensitive to steric hindrance. The bulky nature of this compound slows the formation of GSH-conjugates, potentially prolonging its biological half-life[3].
Metabolic Routing of Aliphatic Epoxides
Metabolic routing of sterically hindered aliphatic epoxides via sEH and GST pathways.
Quantitative Performance Comparison
The following table synthesizes the comparative biological reactivity and metabolic clearance rates of 2-(2-methylpentan-2-yl)oxirane against standard linear aliphatic epoxides.
| Compound | Structural Classification | Relative Electrophilicity | sEH Hydrolysis Efficiency ( | GST Conjugation Rate | Primary Biological Implication |
| 2-(2-Methylpentan-2-yl)oxirane | Sterically hindered terminal epoxide | Low | Moderate (Hindered pocket entry) | Low | Prolonged half-life; mild systemic accumulation[1]. |
| 1,2-Epoxyhexane | Linear terminal epoxide | High | High | High | Rapid GSH depletion; acute cellular toxicity[3]. |
| 1,2-Epoxybutane | Short-chain terminal epoxide | Very High | High | Moderate | Direct DNA/Protein alkylation; high mutagenic potential. |
Self-Validating Experimental Workflows
To objectively quantify the biological activity and metabolic fate of these epoxides, standard assays must be engineered as self-validating systems. The following protocols incorporate orthogonal controls to ensure that the measured kinetics are strictly enzyme-dependent and free from artifactual interference.
Protocol A: sEH-Mediated Hydrolysis Kinetics Assay
Objective: Quantify the conversion rate of the epoxide to its corresponding vicinal diol by soluble Epoxide Hydrolase[4].
-
Step 1: Matrix Preparation. Prepare 100 mM sodium phosphate buffer (pH 7.4) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality Check: BSA is critical; it prevents the highly lipophilic epoxide substrates from non-specifically adhering to the walls of the plastic microplates, which would artificially lower the apparent substrate concentration.
-
-
Step 2: System Validation Setup. Divide the assay into three arms:
-
Test: Recombinant human sEH + Target Epoxide.
-
Positive Control: sEH + trans-Stilbene oxide (t-SO, a gold-standard sEH substrate).
-
Negative Control: Heat-inactivated sEH (boiled for 10 mins) + Target Epoxide. This accounts for the spontaneous chemical hydrolysis of the oxirane ring in an aqueous environment.
-
-
Step 3: Reaction Initiation & Quenching. Introduce the epoxide (10–50 µM, dissolved in 1% DMSO) to the enzyme matrix at 37°C. At precise intervals (0, 5, 10, 20, 30 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold ethyl acetate containing a stable-isotope labeled diol as an Internal Standard (IS).
-
Causality Check: The IS corrects for any variations in solvent extraction efficiency downstream.
-
-
Step 4: LC-MS/MS Quantification. Analyze the organic phase to quantify diol formation. The true enzymatic rate is calculated by subtracting the diol formation rate of the negative control from the test arm.
Protocol B: Electrophilic Reactivity via GST-GSH Depletion
Objective: Measure the rate at which the epoxide depletes cellular glutathione via GST-catalyzed conjugation[3].
-
Step 1: Reagent Assembly. Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM reduced Glutathione (GSH) and 0.5 µg/mL purified GST.
-
Step 2: Orthogonal Control Design.
-
Spontaneous Reactivity Control: Buffer + GSH + Epoxide (No GST). This measures the intrinsic electrophilicity of the epoxide.
-
Enzymatic Validation Control: GST + GSH + 1-chloro-2,4-dinitrobenzene (CDNB). CDNB is a universal GST substrate; this validates that the enzyme is active.
-
-
Step 3: Derivatization with Ellman’s Reagent. Add the epoxide substrate (1 mM). At 5-minute intervals, withdraw 20 µL aliquots and mix with 180 µL of 0.5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Causality Check: DTNB reacts exclusively with free sulfhydryl groups (unconjugated GSH) to produce TNB
, yielding a yellow color. As the epoxide is conjugated, free GSH drops, and color intensity decreases.
-
-
Step 4: Spectrophotometric Analysis. Read absorbance at 412 nm. The difference in the depletion slope between the Spontaneous Reactivity Control and the Test sample represents the specific GST conjugation efficiency.
References
- (1,1-dimethylbutyl)
- Source: acs.
- Purification of a Glutathione S-Transferase and a Glutathione Conjugate-Specific Dehydrogenase Involved in Isoprene Metabolism in Rhodococcus sp.
- Information on EC 3.3.2.
Sources
Safety Operating Guide
2-(2-Methylpentan-2-yl)oxirane proper disposal procedures
As a Senior Application Scientist, I recognize that the lifecycle management of reactive intermediates is just as critical as their synthesis. 2-(2-Methylpentan-2-yl)oxirane (CAS: 53907-76-9) is an alkyl-substituted epoxide widely utilized in drug development and advanced materials. However, its defining chemical feature—the highly strained three-membered oxirane ring—makes it inherently unstable and highly reactive.
Mishandling the disposal of this compound can lead to exothermic runaway polymerization, toxic vapor release, or severe environmental contamination. This guide provides a field-proven, self-validating operational framework for the safe segregation and disposal of 2-(2-Methylpentan-2-yl)oxirane.
Mechanistic Rationale for Disposal Constraints
To manage a chemical safely, you must understand its failure modes. Epoxides are characterized by severe angle and torsional strain within their cyclic ether structure[1]. The bulky 2-methylpentan-2-yl group attached to the oxirane ring provides some steric hindrance, but the unsubstituted methylene carbon remains highly susceptible to nucleophilic attack.
When exposed to incompatible agents, the oxirane ring undergoes rapid cleavage. Under acidic conditions, the epoxide oxygen is protonated, leading to an SN1-like ring opening; under basic conditions, nucleophiles execute a direct SN2 attack[2]. Both pathways are highly exothermic[3]. If 2-(2-Methylpentan-2-yl)oxirane is inadvertently mixed with acids, bases, or amines in a waste carboy, the resulting heat release can boil the solvent, over-pressurize the container, and trigger an explosive rupture[4]. Furthermore, as an alkylating agent, this epoxide is a potential mutagen and is highly toxic to aquatic life, strictly prohibiting drain disposal[4][5].
Mechanistic pathway of epoxide ring-opening leading to exothermic hazards.
Waste Characterization & Compatibility Matrix
Before initiating any disposal protocol, the waste stream must be properly categorized. The following table summarizes the quantitative and categorical parameters required for safe handling.
| Parameter | Specification | Operational Implication |
| Chemical Class | Epoxide (Alkyl-substituted oxirane) | Highly reactive; susceptible to ring-opening[2]. |
| Primary Hazards | Flammable, Irritant, Alkylating Agent | Treat as hazardous waste; potential mutagen[4]. |
| Aqueous Solubility | Low (Hydrophobic alkyl chain) | Forms biphasic mixtures in water; do not drain dispose[5]. |
| Incompatible Reagents | Acids, Bases, Amines, Oxidizers | Segregate strictly to prevent exothermic polymerization[4]. |
| Max Accumulation Volume | 80% of container capacity | Prevents over-pressurization from vapor expansion[6]. |
| Decontamination Solvent | Acetone or Ethanol | Use for triple-rinsing glassware prior to aqueous wash[4]. |
Operational Disposal Protocols
The following methodologies are designed as self-validating systems . By embedding verification checks directly into the workflow, we eliminate the guesswork that typically leads to laboratory accidents.
Protocol A: Routine Liquid Waste Accumulation
Use this protocol for reaction filtrates, mother liquors, or unused liquid reagents containing the epoxide.
-
Container Selection : Select a high-density polyethylene (HDPE) carboy.
-
Causality: Metal containers can leach trace Lewis-acidic ions that inadvertently catalyze the ring-opening of the epoxide. HDPE provides chemical inertness and structural flexibility to absorb minor pressure changes.
-
-
Pre-Addition pH Validation (Self-Validating Step) : Before adding the epoxide waste, test the existing waste carboy's contents with a pH strip.
-
Causality: The waste environment must be strictly neutral (pH 6-8). Acidic or basic environments will trigger an exothermic runaway reaction[2]. If the pH is outside this range, you must initiate a new, dedicated container.
-
-
Transfer and Volume Management : Transfer the liquid waste using a grounded funnel. Never fill past 80% capacity [6][7].
-
Causality: Epoxides possess high vapor pressures. Leaving 20% headspace prevents hydrostatic rupture due to vapor expansion and ambient temperature fluctuations.
-
-
Post-Addition Sealing : Immediately seal the container with a secure cap.
-
Causality: This prevents the release of potentially mutagenic vapors and minimizes exposure to atmospheric moisture, which can cause slow, pressure-building hydrolysis[4].
-
Protocol B: Solid Waste and Contaminated Consumables
Use this protocol for pipette tips, weigh boats, gloves, and glassware.
-
Glassware Decontamination : Rinse contaminated glassware three times with a compatible organic solvent (e.g., acetone or ethanol)[4][6]. Collect this rinsate in the liquid hazardous waste container (Protocol A).
-
Causality: 2-(2-Methylpentan-2-yl)oxirane is highly hydrophobic. Aqueous washing will not remove it, leading to hazardous residues in the sink. Solvent rinsing ensures complete dissolution and transfer to the waste stream.
-
-
Aqueous Wash : Only after the triple solvent rinse may the glassware be washed with standard laboratory soap and water.
-
Consumable Collection : Place all contaminated solid consumables into a heavy-duty, sealable hazardous waste bag. Label explicitly as "Solid Hazardous Waste - Epoxide Contaminated" and request an EHS pickup[5].
Protocol C: Emergency Spill Response
Use this protocol for accidental benchtop or floor spills.
-
Containment & Absorption : Immediately isolate the area. Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[8].
-
Causality: Do NOT use combustible materials like sawdust or paper towels. The heat generated by the epoxide reacting with impurities in combustible materials can easily ignite the mixture.
-
-
Collection : Use non-sparking tools to sweep the absorbed mixture into a chemical-resistant, sealable container.
-
Final Disposal : Hand the sealed container over to your Environmental Health and Safety (EHS) department or a licensed waste contractor for high-temperature incineration[4][8].
Workflow Visualization
To ensure these protocols are easily integrated into your laboratory's standard operating procedures (SOPs), the following decision tree maps the logical relationships between waste generation, segregation, and final disposal.
Comprehensive decision tree for the segregation and disposal of epoxide waste.
References
-
Title : 8 | Source : YPO
-
Title : 4 | Source : BenchChem
-
Title : 5 | Source : Vanderbilt Environmental Health and Safety (VEHS)
-
Title : 7 | Source : University of Minnesota Health, Safety & Risk Management
-
Title :6 | Source : Dartmouth College Environmental Health and Safety
-
Title :3 | Source : ResearchGate
-
Title :2 | Source : Echemi
-
Title :1 | Source : Chemistry Steps
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- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. dl.ypo.co.uk [dl.ypo.co.uk]
A Senior Application Scientist's Guide to Handling 2-(2-Methylpentan-2-yl)oxirane: A Framework for Proactive Safety
Introduction
2-(2-Methylpentan-2-yl)oxirane, an aliphatic epoxide, is a valuable reagent in synthetic chemistry, prized for the reactivity of its three-membered oxirane ring. However, this reactivity is also the source of its potential biological hazards. As with all epoxides, a robust and well-understood safety protocol is not merely a recommendation but a prerequisite for its use in any research or development setting. This guide moves beyond a simple checklist, providing a procedural framework grounded in the chemical nature of the compound. Our objective is to instill a deep, proactive safety culture that protects researchers, ensures experimental integrity, and maintains environmental stewardship.
Section 1: A Mechanistic Approach to Hazard Assessment
Understanding why a substance is hazardous is the cornerstone of effective protection. The primary risks associated with 2-(2-Methylpentan-2-yl)oxirane stem from the inherent strain of the epoxide ring and its flammable nature.
-
Epoxide Reactivity (Irritation & Sensitization): The strained three-membered ring is susceptible to nucleophilic attack, a reaction that is fundamental to its synthetic utility. Unfortunately, biological nucleophiles, such as those found in skin proteins and DNA, can also open the ring. This covalent modification can lead to direct irritation and, more critically, can trigger an immune response, resulting in allergic skin sensitization over time.[1][2] Repeated or prolonged contact can transform a minor irritation into a significant allergic reaction.
-
Flammability: Based on data from structurally similar compounds, 2-(2-Methylpentan-2-yl)oxirane should be treated as a flammable liquid.[3][4] Its vapors can form explosive mixtures with air, which can travel to a distant ignition source and flash back.[5] Therefore, stringent control of ignition sources is mandatory.[3][4][6][7]
-
Inhalation: Vapors may cause respiratory irritation, and potentially drowsiness or dizziness, affecting the central nervous system.[3][4]
-
Environmental Hazard: The compound is anticipated to be toxic to aquatic life, with potentially long-lasting effects.[3][4] Preventing its release into the environment is a critical responsibility.[3][5]
Table 1: Hazard Profile Summary
| Hazard Category | Description | Primary Mitigation Strategy |
| Flammability | Highly flammable liquid and vapor.[3][4] | Engineering controls (fume hood), grounding, elimination of ignition sources.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Impervious gloves, chemical-resistant lab coat/apron. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[2] | Strict avoidance of all skin contact through appropriate PPE. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Chemical safety goggles and/or face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation, drowsiness, or dizziness.[4] | Engineering controls (fume hood), respiratory protection where needed. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[3][4] | Containment of spills and proper hazardous waste disposal. |
Section 2: The Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble constitutes the non-negotiable minimum for any procedure involving 2-(2-Methylpentan-2-yl)oxirane. This system is designed to create multiple barriers between the researcher and the chemical.
Hand Protection: The First Line of Defense
Direct skin contact is the most common route of exposure. The choice of glove material is critical.
-
Primary Gloves: Nitrile or butyl rubber gloves are required. These materials provide good resistance to chemical breakthrough.[8][9] Avoid latex gloves, as they offer poor protection against many organic chemicals and can cause latex allergies.[1][10]
-
Double-Gloving: For transfers of larger volumes (>50 mL) or extended procedures, wearing two pairs of nitrile gloves is recommended. This provides a buffer; if the outer glove is compromised, it can be removed without exposing the skin.
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.
Eye and Face Protection: Shielding from Splashes and Vapors
The eyes are extremely sensitive to chemical irritation.
-
Mandatory Equipment: ANSI Z87.1-rated chemical safety goggles with side shields are required at all times.[1][10] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When transferring larger quantities or when there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.[8] This protects the entire face from contact.
Body Protection: Preventing Contamination of Personal Clothing
Clothing can absorb chemical splashes and hold them against the skin, prolonging exposure.
-
Lab Coat: A flame-resistant, chemical-resistant lab coat is essential. Ensure it is fully buttoned and the sleeves are not rolled up.[10][11]
-
Apron/Coveralls: For large-scale work, a chemical-resistant apron or disposable coveralls worn over the lab coat provides an additional layer of protection.[10]
-
Immediate Action: If any part of your clothing becomes contaminated, remove it immediately and safely to avoid skin contact.[1][10]
Respiratory Protection: Ensuring Clean Air
All work with 2-(2-Methylpentan-2-yl)oxirane must be performed inside a certified chemical fume hood to control vapor inhalation.[4]
-
Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.
-
Supplemental Control: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[11] Users must be fit-tested and trained in the use of their specific respirator model, in accordance with OSHA standards.[10]
Section 3: Operational and Disposal Plans
A safe outcome is determined before the vial is even opened. This procedural workflow integrates safety checks at every stage.
Step-by-Step Handling Protocol
-
Pre-Operational Safety Check:
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble all PPE: Don the complete PPE ensemble as described in Section 2.
-
Locate Emergency Equipment: Mentally confirm the location and path to the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Ensure a chemical spill kit with absorbent materials suitable for flammable organic liquids is readily accessible.
-
-
Chemical Handling and Transfer:
-
Grounding: When transferring from a metal container, ensure both the source and receiving containers are properly grounded to prevent static electricity discharge, a potential ignition source.[6][7]
-
Use Spark-Proof Tools: All tools used for opening or transferring should be made of non-sparking materials.[6]
-
Minimize Air Exposure: Keep containers tightly closed when not in use.[3][5] Perform transfers deliberately and carefully to minimize splashing and vapor generation.
-
-
Post-Handling Decontamination:
-
Wipe Down: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent.
-
PPE Removal: Doff PPE in the correct order (gloves first), turning contaminated surfaces inward. Dispose of all single-use items in a designated hazardous waste container.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after the work is complete, even though gloves were worn.[3][5]
-
Diagram 1: Safe Handling Workflow
Caption: A procedural diagram outlining the key safety stages.
Emergency and Disposal Plan
-
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use a spill kit absorbent (vermiculite or sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.
-
Cleanup: Wearing full PPE, including respiratory protection if necessary, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
-
Waste Disposal:
-
All materials contaminated with 2-(2-Methylpentan-2-yl)oxirane, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[12][13]
-
Empty containers may retain product residue and vapors and should be handled with the same precautions as a full container.[5]
-
Disposal must be conducted in strict accordance with all local, state, and federal regulations, typically via a licensed waste disposal company.[2][3] Do not pour waste down the drain.[2][4]
-
Conclusion
The safe handling of 2-(2-Methylpentan-2-yl)oxirane is predicated on a comprehensive understanding of its hazards and the disciplined execution of established safety protocols. The personal protective equipment detailed here is not a set of options but a unified system designed to prevent exposure through all potential routes. By integrating this guidance into your standard operating procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin! Retrieved from [Link]
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WEST SYSTEM. (n.d.). Preventing Overexposure. Retrieved from [Link]
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International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]
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Resin Obsession. (2024, January 18). Do I need protective equipment when working with Epoxy Resin? Retrieved from [Link]
-
Epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549896, 2-(2-Methylpentan-2-yl)oxirane. Retrieved from [Link]
-
MG Chemicals. (2024, February 7). Safety Data Sheet: 832C-A. Retrieved from [Link]
-
Airgas. (2015, November 5). SAFETY DATA SHEET: Flammable Liquid Mixture. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). Safety Data Sheet: KR-80QL. Retrieved from [Link]
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- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. resinforbeginners.com [resinforbeginners.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
